Product packaging for Bombinin H5(Cat. No.:)

Bombinin H5

Cat. No.: B12368642
M. Wt: 1917.4 g/mol
InChI Key: SQFPIKBKAMXQLN-SZIZCEOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bombinin H5 is a useful research compound. Its molecular formula is C91H165N23O21 and its molecular weight is 1917.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C91H165N23O21 B12368642 Bombinin H5

Properties

Molecular Formula

C91H165N23O21

Molecular Weight

1917.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76+/m0/s1

InChI Key

SQFPIKBKAMXQLN-SZIZCEOVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Bombinin H5: A Technical Guide to a Potent Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Bombinin H5 peptide, a member of the hydrophobic and hemolytic antimicrobial peptide (AMP) family isolated from the skin secretions of the European Yellow-bellied toad, Bombina variegata. This guide covers its biochemical structure, biological activity, and the experimental methodologies used for its characterization, offering a core resource for its potential application in novel anti-infective therapies.

Peptide Profile and Structure

This compound is a 21-amino acid cationic peptide that plays a role in the innate immune defense of its source organism.[1] Structurally, it belongs to a group of related peptides (H1-H5) found in Bombina variegata skin secretions.[2][3] A distinctive feature of Bombinin H3, H4, and H5 is the post-translational modification of the second amino acid to a D-alloisoleucine, a characteristic that can enhance peptide stability against proteolysis.[2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Amino Acid Sequence H-Ile-(D-allo-Ile)-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2
Molecular Formula C₉₁H₁₆₅N₂₃O₂₀
Molecular Weight 1917.4 g/mol
Length (Amino Acids) 21
Source Organism Bombina variegata (Yellow-bellied toad)
Secondary and Tertiary Structure

Like other Bombinin H peptides, this compound adopts a distinct secondary structure depending on its environment.

  • In Aqueous Solution: The peptide is largely unstructured, existing in a random coil conformation.

  • In Membrane-Mimicking Environments: In the presence of membrane mimetics such as trifluoroethanol (TFE) solution, sodium dodecyl sulfate (SDS) micelles, or dodecylphosphocholine (DPC) micelles, this compound folds into a well-defined α-helical structure.[1][4] This conformational change is critical for its biological function, as the amphipathic helix facilitates interaction with and disruption of microbial cell membranes.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to elucidate these structural properties.[1] The α-helix is characterized by a glycine-rich side that may serve as a helix-helix interaction site, potentially promoting peptide self-aggregation and pore formation within the target membrane.[1]

Biological Activity and Quantitative Data

Bombinin H peptides are characterized by their potent hemolytic (red blood cell lysing) activity and moderate antibacterial properties, distinguishing them from the broader bombinin peptide family which is highly antibacterial but not hemolytic.[5][6] The D-amino acid at position 2 in peptides like H5 has been shown to enhance activity against certain pathogens, such as Leishmania parasites.[5]

Antimicrobial Activity (Minimum Inhibitory Concentration)

The following table summarizes the MIC values for Bombinin H2 and H4 against a panel of microorganisms. The MIC is defined as the lowest concentration of the peptide that inhibits visible microbial growth.

MicroorganismStrainBombinin H2 (μM)Bombinin H4 (μM)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2592312.525
Bacillus subtilisATCC 66336.212.5
Gram-Negative Bacteria
Escherichia coliATCC 259225012.5
Pseudomonas aeruginosaATCC 27853>5050
Yeast
Candida albicansATCC 102315025

Data is representative of the Bombinin H family from B. variegata and is compiled from studies on Bombinin H2 and H4.

Hemolytic Activity

Hemolytic activity is a measure of cytotoxicity against red blood cells and is a critical parameter for evaluating the therapeutic potential of an AMP.

PeptideHC₅₀ (μM)
Bombinin H2 ~50
Bombinin H4 ~25

HC₅₀ is the peptide concentration causing 50% hemolysis. Data is representative of the Bombinin H family from B. variegata.

Mechanism of Action

The primary mechanism of action for Bombinin H peptides is the physical disruption of cell membrane integrity. This process does not rely on specific cell surface receptors but rather on the electrostatic and hydrophobic interactions between the cationic, amphipathic peptide and the anionic components of microbial membranes.

The proposed mechanism follows a multi-step process, which is illustrated in the diagram below.

G Proposed Mechanism of this compound Action node1 1. Electrostatic Attraction node2 Cationic this compound (+) approaches Anionic Microbial Membrane (-) node1->node2 node3 2. Membrane Insertion & Aggregation node2->node3 node4 Peptide folds into α-helix and inserts into outer leaflet node3->node4 node5 3. Pore Formation node4->node5 node6 Peptides aggregate to form toroidal or barrel-stave pores node5->node6 node7 4. Membrane Depolarization & Lysis node6->node7 node8 Ion efflux, loss of potential, leakage of cellular contents, leading to cell death node7->node8

Caption: The membrane disruption pathway of this compound.

Experimental Protocols

The discovery and characterization of this compound and related peptides involve a series of established biochemical techniques. The general workflow is depicted below, followed by detailed protocols for key steps.

G Experimental Workflow for Bombinin Peptide Characterization cluster_0 Discovery & Purification cluster_1 Synthesis & Structural Analysis cluster_2 Functional Assays A 1. Skin Secretion Harvesting (from Bombina variegata) B 2. Lyophilization A->B C 3. Reverse-Phase HPLC Purification B->C D 4. Mass Spectrometry (MALDI-TOF/ESI) C->D E 5. Solid-Phase Peptide Synthesis (Fmoc Chemistry) D->E F 6. Purity Confirmation (HPLC) E->F G 7. Structural Analysis (CD & NMR Spectroscopy) F->G H 8. Antimicrobial Assays (MIC Determination) F->H I 9. Hemolytic & Cytotoxicity Assays H->I

Caption: Workflow for this compound discovery and analysis.

Peptide Synthesis and Purification

Synthetic replicates of this compound are typically produced for detailed functional and structural studies.

  • Synthesis: The peptide is assembled on an amide resin using an automated peptide synthesizer. The synthesis follows the solid-phase Fmoc (9-fluorenylmethyloxycarbonyl) chemistry methodology.[6]

  • Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6]

  • Verification: The molecular mass of the purified peptide is confirmed using MALDI-TOF or ESI mass spectrometry to ensure it matches the theoretical mass.[6]

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different solvent conditions.

  • Sample Preparation: A stock solution of the purified peptide is prepared in a buffer (e.g., 10 mM ammonium acetate for an unstructured state) and in a membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) for a helical state).[6] Peptide concentration is typically between 50-100 µM.

  • Data Acquisition: CD spectra are recorded from 190 to 250 nm at room temperature using a Jasco J-815 CD spectrometer or equivalent instrument with a 1 mm path length cuvette.[6]

  • Analysis: The instrument output in millidegrees is converted to mean residue molar ellipticity. The resulting spectra are analyzed for characteristic α-helical signatures (negative bands at ~208 and ~222 nm) and random coil signatures (a strong negative band near 200 nm).

Antimicrobial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

  • Inoculum Preparation: Bacterial or fungal strains are grown to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton for bacteria). The culture is then diluted to a final concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution: The peptide is serially diluted (2-fold) in the growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration that results in no visible growth (turbidity) in the well. Positive and negative growth controls are included for validation.

References

In-Depth Technical Guide to the Antimicrobial Spectrum of Bombinin H Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Bombinin H peptides, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of the Bombina genus of fire-bellied toads. Due to the limited availability of specific data for Bombinin H5, this guide will focus on the well-characterized and closely related peptides, Bombinin H2 and H4, as representative examples of the Bombinin H family.

Core Antimicrobial Activity

Bombinin H peptides exhibit a broad spectrum of activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] These peptides are a component of the toad's innate immune system, providing a first line of defense against pathogens.[4] The family of Bombinin H peptides includes several isomers, with some containing a D-amino acid at the second position, a post-translational modification that can influence their biological activity.[3][5]

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of Bombinin H2 and H4 has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for Bombinin H2 and H4 against a panel of bacterial strains.

MicroorganismStrainBombinin H2 MIC (µM)Bombinin H4 MIC (µM)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921312.525
Staphylococcus aureusCowan I12.550
Staphylococcus aureus812.525
Staphylococcus aureus43300 (MRSA)12.525
Staphylococcus aureus1127012.525
Staphylococcus capitisn. 12525
Staphylococcus epidermidis182525
Enterococcus faecalis9546>50>50
Gram-Negative Bacteria
Escherichia coliATCC 259222512.5
Escherichia coliD212512.5
Pseudomonas aeruginosaATCC 27853>5050
Pseudomonas aeruginosaPAO1>5050
Klebsiella pneumoniaeC395025
Salmonella entericaC535025

Data compiled from Coccia et al., 2011.[1]

Hemolytic Activity

A critical aspect of antimicrobial peptide development is their selectivity for microbial cells over host cells. Hemolytic activity, the lysis of red blood cells, is a key indicator of cytotoxicity. Bombinin H peptides are known to possess hemolytic properties.[2] For instance, one study noted that BHL-bombinin, a related peptide, exhibited low hemolytic activity at its MIC against S. aureus.[5] The degree of hemolysis is an important consideration in evaluating the therapeutic potential of these peptides.

Synergistic Effects

Bombinin H peptides have demonstrated synergistic activity when combined with other antimicrobial agents. For example, a synergistic effect has been observed between Bombinin H and ampicillin.[6] The combination of BHL-bombinin with Bombinin HL or Bombinin HD also showed synergistic inhibition against S. aureus.[5] This suggests that Bombinin H peptides could be used in combination therapies to enhance the efficacy of conventional antibiotics and potentially combat drug-resistant bacteria.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for Bombinin H peptides is the disruption of microbial cell membranes.[7][8] This process involves a series of steps, beginning with the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane.[9][10] Following this initial binding, the peptides insert into the lipid bilayer, leading to the formation of pores and ultimately, cell death.[9] Two primary models for this pore formation are the "carpet" model and the "toroidal pore" model.[8][9]

In the carpet model , the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner.[9] In the toroidal pore model , the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the lipid head groups.[9]

G cluster_workflow Mechanism of Bombinin H Membrane Disruption start Bombinin H Peptide in Solution electrostatic Electrostatic Attraction to Microbial Membrane start->electrostatic insertion Peptide Insertion into Lipid Bilayer electrostatic->insertion pore_formation Pore Formation insertion->pore_formation carpet "Carpet" Model: Detergent-like Disruption pore_formation->carpet toroidal "Toroidal Pore" Model: Lipid-lined Pore pore_formation->toroidal lysis Membrane Lysis & Cell Death carpet->lysis toroidal->lysis

Caption: A diagram illustrating the proposed mechanism of action for Bombinin H peptides, from initial membrane attraction to cell lysis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial spectrum of Bombinin H peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[11]

G prep_peptide 1. Prepare serial two-fold dilutions of Bombinin H peptide in a 96-well plate. prep_inoculum 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). prep_peptide->prep_inoculum inoculate 3. Inoculate each well with the bacterial suspension. prep_inoculum->inoculate incubate 4. Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read 5. Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read

Caption: A workflow diagram for the broth microdilution MIC assay.

Materials:

  • Bombinin H peptide stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Peptide Preparation: a. Prepare a stock solution of the Bombinin H peptide in a suitable solvent. b. In a 96-well plate, perform serial two-fold dilutions of the peptide stock solution with MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in MHB. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation: a. Add a standardized volume of the final bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. b. Include a positive control (no peptide) and a negative control (no bacteria).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells.

Materials:

  • Bombinin H peptide stock solution

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: a. Centrifuge a sample of fresh blood to pellet the RBCs. b. Wash the RBC pellet with PBS several times, centrifuging and resuspending between washes. c. Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).

  • Assay Setup: a. In a 96-well plate, add serial dilutions of the Bombinin H peptide. b. Add the RBC suspension to each well. c. Include a negative control (PBS) and a positive control (Triton X-100, which causes 100% lysis).

  • Incubation: a. Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Measurement: a. Centrifuge the plate to pellet intact RBCs. b. Transfer the supernatant to a new plate. c. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

  • Calculation: a. Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

Checkerboard Synergy Assay

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.[11][12][13][14]

G setup 1. In a 96-well plate, create a 2D array of serial dilutions: Drug A horizontally, Drug B vertically. inoculate 2. Inoculate all wells with a standardized bacterial inoculum. setup->inoculate incubate 3. Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read 4. Determine the MIC of each drug alone and in combination. incubate->read calculate 5. Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction. read->calculate

Caption: A workflow for the checkerboard synergy assay.

Procedure:

  • Plate Setup: a. In a 96-well plate, prepare serial two-fold dilutions of Drug A (e.g., Bombinin H) along the x-axis. b. Prepare serial two-fold dilutions of Drug B (e.g., a conventional antibiotic) along the y-axis. c. The result is a matrix of wells containing various combinations of the two drugs.

  • Inoculation and Incubation: a. Inoculate all wells with a standardized bacterial suspension as described in the MIC assay protocol. b. Incubate the plate under appropriate conditions.

  • Data Collection: a. Determine the MIC of each drug alone and the MIC of each drug in the presence of the other.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: a. FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) b. FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Conclusion

Bombinin H peptides represent a promising class of antimicrobial agents with a broad spectrum of activity. Their mechanism of action, centered on the disruption of microbial membranes, makes them less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. The potential for synergistic interactions with existing antibiotics further enhances their therapeutic appeal. However, their inherent hemolytic activity necessitates further research and potential modifications to improve their selectivity and safety profile for clinical applications. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of Bombinin H peptides as next-generation antimicrobial drugs.

References

The Hemolytic Activity of Bombinin H5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hemolytic activity of Bombinin H5, a member of the Bombinin H family of antimicrobial peptides. This document details the peptide's mechanism of action, presents available quantitative data for the Bombinin H family, outlines experimental protocols for assessing hemolytic activity, and provides visualizations of the key pathways and workflows involved.

Introduction to this compound and its Hemolytic Properties

This compound is a hydrophobic peptide belonging to the Bombinin H family, first isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata.[1][2][3] Unlike the broader class of bombinin peptides, which exhibit potent antimicrobial activity with little to no hemolytic effect, the Bombinin H subfamily is characterized by its significant hemolytic and lower bactericidal activities.[4] A key structural feature of Bombinin H3, H4, and H5 is the presence of a D-alloisoleucine residue at the second position, a post-translational modification that influences their biological activity.[1][2] The hydrophobic nature of these peptides is a primary determinant of their ability to lyse red blood cells.[4]

Quantitative Data on Hemolytic Activity

PeptideAmino Acid SequenceD-Amino Acid at Position 2Reported Hemolytic ActivityReference(s)
Bombinin H2 IIGPVLGLVGSALGGLLKKI-NH2L-IsoleucineHemolytic[5]
Bombinin H4 I(allo)-IGPVLGLVGSALGGLLKKI-NH2D-AlloisoleucineHemolytic[6][7]
This compound Sequence not explicitly detailed in search resultsD-AlloisoleucineHemolytic[1][2]
Bombinin H6 Sequence not explicitly detailed in search resultsL-Amino AcidHemolytic[8]
Bombinin H7 Sequence not explicitly detailed in search resultsD-Amino AcidHemolytic[8]

Note: The exact amino acid sequences for this compound, H6, and H7 were not available in the search results, though their classification within the hemolytic Bombinin H family is established.

Mechanism of Hemolytic Action

The hemolytic activity of Bombinin H peptides, including H5, is primarily attributed to their direct interaction with and disruption of the erythrocyte cell membrane. The proposed mechanism follows a multi-step process that does not involve specific intracellular signaling cascades but rather a physical perturbation of the lipid bilayer.

Signaling Pathway of Membrane Disruption

The following diagram illustrates the proposed "carpet-like" mechanism of membrane disruption by this compound. This model suggests that the peptides accumulate on the membrane surface, altering its structure and leading to eventual lysis, rather than forming discrete transmembrane pores.

Caption: Proposed "carpet-like" mechanism of this compound-induced hemolysis.

Experimental Protocols

The following section details a standardized protocol for determining the hemolytic activity of a peptide such as this compound.

Hemolysis Assay Protocol

Objective: To quantify the hemolytic activity of this compound by measuring the release of hemoglobin from a suspension of human red blood cells (RBCs).

Materials:

  • This compound peptide (lyophilized)

  • Fresh human whole blood (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

  • Sterile microcentrifuge tubes

  • 96-well microtiter plate (U-bottom)

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Methodology:

  • Preparation of Red Blood Cell Suspension: a. Centrifuge fresh human whole blood at 1000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the pelleted RBCs in 5 volumes of cold PBS. d. Repeat the centrifugation and washing steps (c) three times. e. After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Preparation of Peptide Solutions: a. Reconstitute lyophilized this compound in sterile PBS to create a stock solution (e.g., 1 mg/mL). b. Prepare a series of twofold serial dilutions of the this compound stock solution in PBS in microcentrifuge tubes to achieve a range of desired final concentrations.

  • Hemolysis Assay: a. To the wells of a 96-well plate, add 50 µL of the various this compound dilutions. b. For the negative control (0% hemolysis), add 50 µL of PBS. c. For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100. d. Add 50 µL of the 2% RBC suspension to each well. e. Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis: a. After incubation, centrifuge the 96-well plate at 800 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Data Analysis: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.

Experimental Workflow Diagram

The following diagram outlines the key steps in the hemolysis assay protocol.

Hemolysis_Workflow Start Start Prepare_RBC Prepare 2% RBC Suspension Start->Prepare_RBC Prepare_Peptide Prepare Serial Dilutions of this compound Start->Prepare_Peptide Incubate Incubate RBCs with Peptide (1 hour, 37°C) Prepare_RBC->Incubate Prepare_Peptide->Incubate Centrifuge Centrifuge Plate to Pellet Intact RBCs Incubate->Centrifuge Transfer_Supernatant Transfer Supernatant to New Plate Centrifuge->Transfer_Supernatant Measure_Absorbance Measure Absorbance at 540 nm Transfer_Supernatant->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis and HC50 Measure_Absorbance->Calculate_Hemolysis End End Calculate_Hemolysis->End

Caption: Workflow for the determination of hemolytic activity.

Conclusion

This compound is a member of a family of hydrophobic peptides with established hemolytic properties. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the activity of its close analogs suggests a potent membrane-disrupting capability. The mechanism of action is believed to involve a direct, detergent-like effect on the erythrocyte membrane, leading to cell lysis. The provided experimental protocol offers a standardized method for quantifying this hemolytic activity, which is a critical parameter in the preclinical safety assessment of any peptide-based therapeutic candidate. Further research is warranted to determine the precise HC50 of this compound and to fully explore the structure-activity relationships that govern the hemolytic potential of the Bombinin H peptide family.

References

The Bombinin H5 Family of Antimicrobial Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombinin H family of antimicrobial peptides (AMPs) represents a fascinating and potent class of molecules isolated from the skin secretions of the fire-bellied toad (Bombina genus).[1] These peptides are key components of the toad's innate immune system, providing a first line of defense against a broad range of pathogenic microorganisms.[1][2] The "H" designation signifies their characteristically hydrophobic and hemolytic nature, distinguishing them from the less toxic bombinin peptides found in the same secretions.[1] Some members of the Bombinin H family, including Bombinin H5, exhibit a unique post-translational modification, incorporating a D-amino acid at the second position, which can significantly influence their biological activity.[3][4] This technical guide provides an in-depth overview of the this compound family, with a focus on their structure, mechanism of action, antimicrobial spectrum, and cytotoxic activities, alongside detailed experimental protocols relevant to their study.

Core Concepts

Structure and Physicochemical Properties

Bombinin H peptides are typically short, cationic peptides composed of 17 to 20 amino acid residues.[1] Their primary structure imparts an amphipathic character, with a distinct segregation of hydrophobic and charged residues. This amphipathicity is crucial for their interaction with and disruption of microbial cell membranes. A noteworthy feature of some Bombinin H peptides, including H3, H4, and H5, is the presence of a D-alloisoleucine at position 2.[3][4] This stereochemical inversion from the typical L-amino acid is a result of post-translational modification and has been shown to enhance the peptide's stability and, in some cases, its antimicrobial potency.[1]

Mechanism of Action

The primary mechanism of action for the Bombinin H family of peptides is the direct disruption of microbial cell membranes.[5] This process is generally understood to occur in a series of steps:

  • Electrostatic Attraction: The cationic nature of Bombinin H peptides facilitates their initial binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Pore Formation: Upon accumulation on the membrane surface, the peptides insert into the lipid bilayer, driven by hydrophobic interactions. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.

  • Cell Lysis: The formation of these transmembrane pores leads to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

This direct, physical mechanism of action is a key advantage of AMPs like this compound, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from closely related and well-characterized members of the Bombinin H family, Bombinin H2 and Bombinin H4. This information provides a strong indication of the expected activity profile for this compound.

Antimicrobial Activity of Bombinin H2 and H4

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Bombinin H2 and H4 against a range of bacterial strains. Lower MIC values indicate higher antimicrobial potency.

MicroorganismStrainBombinin H2 MIC (µM)Bombinin H4 MIC (µM)
Staphylococcus aureusATCC 2921312.525
Staphylococcus aureusCowan I12.525
Staphylococcus epidermidis1457>100100
Staphylococcus epidermidis5179-R1>100100
Escherichia coliD215025
Pseudomonas aeruginosaATCC 15692>50>50

Data sourced from Mangoni et al. (2011) and Swithenbank et al. (2020).[6][7]

Cytotoxicity of Bombinin H2 and H4

The following table presents the cytotoxic activity of Bombinin H2 and H4 against human non-small cell lung carcinoma (NSCLC) cell lines (A549 and Calu-3) and a normal human bronchial epithelial cell line (Beas-2B), expressed as the concentration that causes 50% cell death (IC50). The hemolytic activity is presented as the percentage of hemolysis at a given concentration.

Cell Line / AssayBombinin H2Bombinin H4
IC50 (µM) - 24h exposure
A549 (NSCLC)~25~3
Calu-3 (NSCLC)~75>100
Beas-2B (Normal)~25>100
Hemolytic Activity Not selectively cytotoxicLow (0.061% at relevant concentrations)

Data sourced from Swithenbank et al. (2020).[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the this compound family of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • This compound peptide stock solution (in a suitable solvent, e.g., sterile water or 0.01% acetic acid)

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay measures the ability of an antimicrobial peptide to lyse red blood cells.

Materials:

  • Freshly drawn human or horse red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • This compound peptide stock solution

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Protocol:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions and controls (PBS for 0% hemolysis and 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell lines (e.g., cancer cell lines and normal cell lines)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound peptide stock solution

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Peptide Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the peptide's solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols described above.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Culture (Overnight Incubation) B Dilute Bacteria to 5x10^5 CFU/mL A->B D Inoculate 96-well Plate (Bacteria + Peptide) B->D C Prepare Serial Dilutions of this compound C->D E Incubate at 37°C for 18-24h D->E F Measure Optical Density at 600nm E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Wash Red Blood Cells (3x with PBS) B Prepare 4% RBC Suspension A->B D Incubate RBCs with Peptide (1h at 37°C) B->D C Prepare Serial Dilutions of this compound C->D E Centrifuge to Pellet Intact RBCs D->E F Measure Absorbance of Supernatant at 450nm E->F G Calculate % Hemolysis F->G

Caption: Workflow for the Hemolytic Activity Assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate (Adhere Overnight) C Treat Cells with Peptide (24-72h Incubation) A->C B Prepare Serial Dilutions of this compound B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570nm E->F G Calculate % Cell Viability and IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

The this compound family of antimicrobial peptides holds significant promise as a source of new therapeutic agents. Their broad-spectrum antimicrobial activity, coupled with a rapid, membrane-disrupting mechanism of action, makes them attractive candidates for combating drug-resistant pathogens. While their inherent hemolytic and cytotoxic properties require careful consideration and potential optimization through peptide engineering, the unique structural features of this family, such as the presence of D-amino acids, offer exciting avenues for the rational design of novel anti-infective and anticancer drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating molecules.

References

The intricate biosynthetic pathway of bombinin antimicrobial peptides in Bombina variegata

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The skin of the yellow-bellied toad, Bombina variegata, is a rich reservoir of bioactive molecules, most notably the bombinin family of antimicrobial peptides (AMPs). These peptides represent a crucial component of the toad's innate immune system, providing a first line of defense against a broad spectrum of microbial pathogens. This technical guide provides an in-depth exploration of the biosynthesis of bombinin peptides, from gene expression and precursor processing to the generation of the final, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and potential therapeutic applications of these potent AMPs.

The Bombinin Peptide Family: An Overview

The bombinin family in Bombina variegata primarily consists of two main groups: the bombinins and the bombinins H.[1] Bombinins are typically 24-27 amino acids in length and exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimal hemolytic activity.[2][3] In contrast, bombinins H are more hydrophobic and, while possessing some antibacterial properties, are notably more hemolytic.[1] A unique feature of some bombinin H peptides is the post-translational isomerization of an L-amino acid to a D-amino acid at the second position, a modification that can influence their biological activity.[1]

Genetic Organization and Gene Expression

The genetic blueprint for bombinin peptides is encoded in precursor proteins. Molecular cloning studies have revealed that the genes encoding these precursors in Bombina species typically consist of two exons separated by a large intron.[4] Exon 1 encodes the signal peptide, which directs the precursor protein into the secretory pathway, while exon 2 encodes the propeptide region containing the sequences of the mature bombinin and bombinin H peptides.[4]

The expression of bombinin genes is inducible and tightly regulated, forming a key part of the toad's response to microbial threats. The promoter region of bombinin genes contains binding sites for transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NF-IL6 (Nuclear Factor for Interleukin-6 expression).[4] This suggests that the activation of bombinin gene expression is mediated by signaling pathways that are central to the innate immune response.

Signaling Pathway for Bombinin Biosynthesis

The biosynthesis of bombinin peptides is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the surface of the toad's skin cells. A key family of PRRs involved in this process is the Toll-like receptors (TLRs).

The binding of a PAMP, such as lipopolysaccharide (LPS) from Gram-negative bacteria, to TLR4 triggers a downstream signaling cascade.[5][6] This activation is primarily mediated through the MyD88-dependent pathway.[5] Upon TLR4 activation, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[5] This leads to the activation of the transcription factor NF-κB, which then translocates to the nucleus and binds to the promoter regions of bombinin genes, initiating their transcription.[4][6]

G Simplified TLR4 Signaling Pathway for Bombinin Gene Expression cluster_cytoplasm Cytoplasm PAMP Pathogen-Associated Molecular Pattern (PAMP) TLR4 Toll-like Receptor 4 (TLR4) PAMP->TLR4 1. Recognition MyD88 MyD88 TLR4->MyD88 2. Recruitment IRAK4 IRAK4 MyD88->IRAK4 3. Activation NFkB_complex IκB-NF-κB Complex IRAK4->NFkB_complex 4. Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB 5. NF-κB Release IkB NFkB_complex->IkB Bombinin_gene Bombinin Gene NFkB->Bombinin_gene 6. Nuclear Translocation and Transcription Initiation mRNA Bombinin mRNA Bombinin_gene->mRNA 7. Transcription

Caption: TLR4 signaling cascade leading to bombinin gene expression.

Biosynthesis and Post-Translational Modifications

Following transcription and translation, the resulting bombinin precursor protein undergoes a series of post-translational modifications within the secretory pathway to yield the mature, active peptides.

Precursor Structure and Processing

The bombinin precursor protein has a multi-domain structure. It begins with an N-terminal signal peptide, followed by an acidic propeptide region, one or two copies of the bombinin peptide sequence, another acidic spacer region, and finally a single copy of the bombinin H peptide sequence at the C-terminus.[1]

The release of the mature peptides from the precursor is a multi-step process mediated by a cascade of processing enzymes.

  • Signal Peptidase: The initial step is the cleavage of the signal peptide by a signal peptidase as the precursor enters the endoplasmic reticulum.

  • Propeptide Convertases: The precursor is then processed by propeptide convertases, which are subtilisin-like endoproteases. These enzymes recognize and cleave at specific basic amino acid residues (e.g., Lys-Arg) that flank the mature peptide sequences.[7]

  • Carboxypeptidase: Following the endoproteolytic cleavage, a carboxypeptidase removes the C-terminal basic residues from the liberated peptides.

  • Peptidylglycine α-amidating Monooxygenase (PAM): Many bombinin peptides have an amidated C-terminus, which is crucial for their biological activity. This amidation is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM).

  • Peptidyl-aminoacyl-L/D-isomerase: A unique feature of some bombinin H peptides is the conversion of an L-amino acid to a D-amino acid at the second position. This stereochemical inversion is catalyzed by a specific peptidyl-aminoacyl-L/D-isomerase.[8] This enzyme has a rather low selectivity for the amino acid at position 2 but requires a hydrophobic residue at position 1 and a small residue at position 3 for optimal activity.[8]

G Bombinin Precursor Processing Workflow Precursor Bombinin Precursor Protein (in ER/Golgi) SignalCleavage Signal Peptide Cleavage (Signal Peptidase) Precursor->SignalCleavage ProhormoneCleavage Propeptide Cleavage (Propeptide Convertases) SignalCleavage->ProhormoneCleavage Carboxypeptidase Carboxypeptidase Action ProhormoneCleavage->Carboxypeptidase Amidation C-terminal Amidation (PAM) Carboxypeptidase->Amidation Isomerization L- to D-Isomerization (Peptidyl-aminoacyl-L/D-isomerase) Amidation->Isomerization For Bombinin H MatureBombinin Mature Bombinin Amidation->MatureBombinin Final Bombinin MatureBombininH Mature Bombinin H (L- or D-form) Isomerization->MatureBombininH Final Bombinin H

Caption: Post-translational processing of bombinin precursors.

Quantitative Data on Bombinin Peptides

The biological activity of bombinin peptides is a key area of interest for drug development. The following table summarizes the Minimal Inhibitory Concentration (MIC) values for a novel bombinin peptide and its analogue from Bombina variegata against various microorganisms.

PeptideStaphylococcus aureus (mg/L)
Feleucin-BV1128–256
Feleucin-BV2>256

Data sourced from: Feleucins: Novel Bombinin Precursor-Encoded Nonapeptide Amides from the Skin Secretion of Bombina variegata.[2]

Experimental Protocols

The study of bombinin biosynthesis involves a range of molecular and biochemical techniques. Detailed protocols for key experiments are provided below.

Peptide Extraction from Bombina variegata Skin

This protocol describes the extraction of crude peptide mixtures from the skin secretions of Bombina variegata.

Materials:

  • Live Bombina variegata specimens

  • Mild electrical stimulation device (e.g., 6V battery)

  • Sterile deionized water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Gently rinse the dorsal skin of the toad with sterile deionized water to remove any debris.

  • Apply a mild electrical stimulation to the dorsal skin surface to induce the release of skin secretions.

  • Collect the secreted granular material by washing the skin with a small volume of sterile deionized water into a 50 mL centrifuge tube.

  • Centrifuge the collected secretion at 4,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the soluble peptides.

  • Freeze the supernatant at -80°C and then lyophilize to obtain a dry powder of the crude peptide extract.

  • Store the lyophilized extract at -20°C until further use.

cDNA Library Construction from Amphibian Skin

This protocol outlines the steps for constructing a cDNA library from the skin of Bombina variegata to identify the genes encoding bombinin precursors.

Materials:

  • Bombina variegata skin tissue

  • Liquid nitrogen

  • TRIzol reagent (or similar RNA extraction kit)

  • Oligo(dT)-cellulose column

  • Reverse transcriptase

  • dNTPs

  • RNase H

  • DNA Polymerase I

  • EcoRI adaptors

  • T4 DNA ligase

  • λgt10 vector (or other suitable cloning vector)

  • E. coli host strain for packaging and amplification

Procedure:

  • Excise a small piece of dorsal skin from a euthanized toad and immediately freeze it in liquid nitrogen.

  • Homogenize the frozen tissue and extract total RNA using TRIzol reagent according to the manufacturer's instructions.

  • Isolate poly(A)+ mRNA from the total RNA using an oligo(dT)-cellulose column.

  • Synthesize the first strand of cDNA from the mRNA template using reverse transcriptase and an oligo(dT) primer.

  • Synthesize the second strand of cDNA using RNase H and DNA Polymerase I.

  • Methylate the double-stranded cDNA to protect internal EcoRI sites.

  • Ligate EcoRI adaptors to the blunt ends of the cDNA.

  • Digest the adapted cDNA with EcoRI to create cohesive ends.

  • Ligate the cDNA into the EcoRI site of the λgt10 vector.

  • Package the recombinant DNA into phage particles using a commercial packaging extract.

  • Titer and amplify the cDNA library by infecting an appropriate E. coli host strain.

  • The library is now ready for screening with probes designed from known bombinin sequences.

HPLC Purification of Bombinin Peptides

This protocol describes the purification of individual bombinin peptides from the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Lyophilized crude peptide extract

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% (v/v) TFA in acetonitrile

  • RP-HPLC system with a C18 column (e.g., Vydac 218TP54)

  • UV detector (monitoring at 214 nm)

  • Fraction collector

Procedure:

  • Dissolve the lyophilized crude peptide extract in a small volume of Solvent A.

  • Centrifuge the sample to remove any insoluble material.

  • Inject the supernatant onto the C18 column equilibrated with Solvent A.

  • Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution of peptides by measuring the absorbance at 214 nm.

  • Collect fractions corresponding to the peptide peaks.

  • Lyophilize the collected fractions to obtain purified peptides.

  • Assess the purity of each fraction by analytical RP-HPLC.

Mass Spectrometry Analysis of Bombinin Peptides

This protocol outlines the characterization of purified bombinin peptides using mass spectrometry to determine their molecular mass and amino acid sequence.

Materials:

  • Purified bombinin peptide fractions

  • Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer or an electrospray ionization (ESI) mass spectrometer.

  • Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)

  • Solvents for ESI (e.g., acetonitrile/water with formic acid)

Procedure:

  • For MALDI-TOF MS:

    • Mix a small aliquot of the purified peptide solution with the matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum in the positive ion mode.

  • For ESI-MS:

    • Dissolve the purified peptide in a suitable solvent mixture for electrospray ionization.

    • Infuse the sample into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

  • For Sequencing (MS/MS):

    • Select the parent ion of the peptide of interest in the first mass analyzer.

    • Fragment the parent ion by collision-induced dissociation (CID).

    • Analyze the resulting fragment ions in the second mass analyzer to determine the amino acid sequence.

Quantitative PCR (qPCR) for Bombinin Gene Expression Analysis

This protocol describes the quantification of bombinin gene expression levels in Bombina variegata skin in response to an immune challenge.

Materials:

  • Bombina variegata skin samples (control and pathogen-exposed)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers specific for the bombinin gene and a reference gene (e.g., GAPDH)

Procedure:

  • Collect skin samples from control and pathogen-exposed toads.

  • Extract total RNA from the skin samples using a commercial kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reactions in triplicate for each sample and each gene (bombinin and reference gene), including a no-template control. Each reaction should contain SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Run the qPCR program on a real-time PCR instrument. The program should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the bombinin gene in the pathogen-exposed samples compared to the control samples, normalized to the expression of the reference gene.

G Experimental Workflow for Bombinin Research Toad Bombina variegata SkinSecretion Skin Secretion Collection Toad->SkinSecretion SkinTissue Skin Tissue Collection Toad->SkinTissue CrudeExtract Crude Peptide Extract SkinSecretion->CrudeExtract RNA_Extraction Total RNA Extraction SkinTissue->RNA_Extraction HPLC RP-HPLC Purification CrudeExtract->HPLC cDNA_Library cDNA Library Construction RNA_Extraction->cDNA_Library qPCR qPCR for Gene Expression RNA_Extraction->qPCR cDNA synthesis PurifiedPeptides Purified Bombinin Peptides HPLC->PurifiedPeptides GeneCloning Bombinin Gene Cloning & Sequencing cDNA_Library->GeneCloning MassSpec Mass Spectrometry (Mass & Sequence) PurifiedPeptides->MassSpec ActivityAssay Antimicrobial Activity Assays (MIC) PurifiedPeptides->ActivityAssay DataAnalysis Data Analysis GeneCloning->DataAnalysis MassSpec->DataAnalysis qPCR->DataAnalysis ActivityAssay->DataAnalysis

Caption: Integrated workflow for bombinin peptide research.

Conclusion

The biosynthesis of bombinin peptides in Bombina variegata is a complex and highly regulated process that is integral to the toad's innate immunity. From the pathogen-induced activation of gene expression via TLR signaling to the intricate post-translational processing of precursor proteins, each step is finely tuned to produce a diverse arsenal of antimicrobial peptides. A thorough understanding of this biosynthetic pathway not only provides insights into amphibian immunology but also offers a valuable roadmap for the discovery and development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the fascinating world of bombinin peptides and unlock their therapeutic potential.

References

Structure-Activity Relationship of Bombinin H5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H5 is a member of the bombinin H family of antimicrobial peptides (AMPs), first isolated from the skin secretions of the yellow-bellied toad, Bombina variegata. These peptides are characterized by their hydrophobic nature and hemolytic activity. A key structural feature of this compound and its relatives (H1-H5) is the post-translational modification of the second amino acid residue to a D-alloisoleucine, which significantly influences their biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, including its physicochemical properties, biological activities, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial and anticancer agents.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Amphibian skin has proven to be a rich source of diverse AMPs with unique structures and mechanisms of action. The bombinin family of peptides, isolated from toads of the Bombina genus, is a prominent example. This family is broadly divided into two subfamilies: bombinins and bombinins H. While bombinins exhibit potent bactericidal activity with low hemolytic effects, bombinins H are distinguished by their strong hydrophobic and hemolytic properties.[1][2]

This compound, a 21-amino acid peptide, belongs to the latter subfamily. Its structure is characterized by the presence of a D-alloisoleucine at the second position, a feature that differentiates it from its all-L-amino acid counterparts and plays a crucial role in its biological function.[1][3][4] This guide will delve into the known structure-activity relationships of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate a deeper understanding of this promising biomolecule.

Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence H-Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2NovoPro
D-Amino Acid Residue D-alloisoleucine at position 2[4]
Molecular Formula C91H165N23ONovoPro
Molecular Weight 1917.4 DaNovoPro
Source Bombina variegata (Yellow-bellied toad)[4]

Biological Activities of Bombinin H Peptides

While specific quantitative data for this compound's antimicrobial and hemolytic activities were not available in the reviewed literature, the family of Bombinin H peptides (H1-H5) has been collectively reported to exhibit both antibacterial and hemolytic properties.[4] For comparative purposes, data for other Bombinin H peptides, such as H2 and H4, are presented below. These peptides share high sequence homology with this compound and also possess a D-amino acid at the second position.

Antimicrobial Activity

Bombinin H peptides generally display activity against a range of bacteria. The presence of the D-amino acid is thought to contribute to their efficacy and stability.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bombinin H2 and H4 Against Various Bacterial Strains

Bacterial StrainBombinin H2 (µM)Bombinin H4 (µM)
Staphylococcus aureus ATCC 2921312.525
Staphylococcus aureus Cowan I12.550
Escherichia coli D21>5050
Yersinia pseudotuberculosis>5050

(Data adapted from Mangoni et al., 2000)

Hemolytic Activity
Cytotoxic Activity against Cancer Cells

Some members of the Bombinin H family have demonstrated selective cytotoxicity against cancer cells. For instance, Bombinin H4 has shown activity against non-small cell lung carcinoma (NSCLC) cell lines.

Table 2: Cytotoxicity of Bombinin H4 Against NSCLC Cell Lines

Cell LineActivity
A549Significant cell death observed from 1.5 µM to 100 µM
Calu-3Significant cell death observed at 50 µM and 100 µM

(Data adapted from Hedges et al., 2020)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Bombinin H peptides.

Peptide Synthesis and Purification

A standardized workflow for obtaining pure this compound for experimental use is outlined below.

G Workflow for this compound Synthesis and Purification cluster_synthesis Peptide Synthesis cluster_purification Purification and Characterization start Start with Amino Acid Sequence spps Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry start->spps cleavage Cleavage from Resin and Deprotection spps->cleavage crude Crude Peptide cleavage->crude hplc Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) crude->hplc ms Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight Confirmation hplc->ms lyophilization Lyophilization ms->lyophilization pure Pure this compound Peptide lyophilization->pure

Caption: Workflow for the synthesis and purification of this compound.

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are sequentially added to the growing peptide chain.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired peptide from impurities.

  • Characterization: The molecular weight of the purified peptide is confirmed using mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight).

  • Lyophilization: The purified peptide is lyophilized (freeze-dried) to obtain a stable powder for storage and subsequent use in biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

G Broth Microdilution Assay Workflow prep_peptide Prepare Serial Dilutions of this compound in Broth inoculate Inoculate Microplate Wells with Bacteria and Peptide prep_peptide->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Measure Optical Density (OD) or Visually Inspect for Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Peptide Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the peptide dilutions is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hemolysis Assay

This assay quantifies the hemolytic activity of this compound on red blood cells.

G Hemolysis Assay Workflow prep_rbc Prepare Red Blood Cell (RBC) Suspension incubate Incubate RBCs with Peptide (e.g., 1 hour at 37°C) prep_rbc->incubate prep_peptide Prepare Serial Dilutions of this compound prep_peptide->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure_hemoglobin Measure Absorbance of Supernatant (Hemoglobin Release) at ~540 nm centrifuge->measure_hemoglobin calculate_hemolysis Calculate Percentage Hemolysis Relative to Controls measure_hemoglobin->calculate_hemolysis

Caption: Workflow for the hemolysis assay.

  • Preparation of Red Blood Cells (RBCs): Freshly drawn blood (e.g., human or horse) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS). A final suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v).

  • Incubation: The RBC suspension is incubated with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C. A negative control (buffer only) and a positive control (a known lytic agent like Triton X-100) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs and any cell debris.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at approximately 540 nm using a spectrophotometer.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on mammalian cell lines.

G MTT Cytotoxicity Assay Workflow seed_cells Seed Mammalian Cells in a 96-well Plate treat_cells Treat Cells with Serial Dilutions of this compound seed_cells->treat_cells incubate_cells Incubate for a Defined Period (e.g., 24-72 hours) treat_cells->incubate_cells add_mtt Add MTT Reagent to Each Well incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with a Solvent (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure Absorbance at ~570 nm solubilize->measure_absorbance calculate_viability Calculate Percentage Cell Viability Relative to Untreated Controls measure_absorbance->calculate_viability G Proposed Mechanism of Action of this compound bombinin_h5 This compound (Cationic, Amphipathic) electrostatic_interaction Electrostatic Interaction bombinin_h5->electrostatic_interaction cell_membrane Bacterial Cell Membrane (Anionic Phospholipids) cell_membrane->electrostatic_interaction insertion Hydrophobic Insertion into Membrane electrostatic_interaction->insertion pore_formation Pore Formation/ Membrane Destabilization insertion->pore_formation leakage Leakage of Cellular Contents (Ions, ATP, etc.) pore_formation->leakage cell_death Cell Death leakage->cell_death

References

Methodological & Application

Application Notes and Protocols for Recombinant Expression of Bombinin H5 in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H5 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are naturally found in the skin secretions of the European fire-bellied toad (Bombina bombina). These peptides represent a promising class of molecules for the development of novel anti-infective agents due to their potent antimicrobial activity. Bombinin H peptides are known to be hydrophobic and hemolytic.[1] The recombinant expression of these peptides in a robust and scalable system like Escherichia coli is a critical step for further research and development, enabling detailed structure-function studies, mechanism of action elucidation, and preclinical evaluation.

This document provides a comprehensive guide to the recombinant expression, purification, and characterization of this compound in E. coli. The protocols detailed below are based on established methodologies for the expression of antimicrobial peptides, often as fusion proteins to mitigate toxicity to the host organism and prevent proteolytic degradation.

Data Presentation

Table 1: Amino Acid Sequence of a Representative Bombinin H Peptide (Bombinin H2)
Peptide NameAmino Acid SequenceLength (amino acids)
Bombinin H2IIGPVLGLVGSALGGLLKKI20
Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Bombinin-like Peptides
PeptideTarget MicroorganismMIC (µM)
BHL-bombininStaphylococcus aureus1.6
BHL-bombininEscherichia coli6.6
Maximin H5Escherichia coli90
Maximin H5Pseudomonas aeruginosa90

Note: Data for this compound is not available. The table presents MIC values for closely related bombinin-like peptides to provide an expected range of antimicrobial activity.[2][3]

Experimental Protocols

Gene Synthesis and Cloning into an Expression Vector

This protocol describes the synthesis of the this compound gene and its cloning into a suitable E. coli expression vector. To prevent the cytotoxic effects of the AMP on the E. coli host, a fusion protein strategy is employed. The pET-32a(+) vector, which allows for the expression of the target peptide fused to thioredoxin (Trx), a His-tag for purification, and an enterokinase cleavage site for removal of the fusion partner, is a recommended choice.

1.1. Gene Design and Synthesis:

  • Design the DNA sequence encoding this compound based on its amino acid sequence.

  • Optimize the codon usage for expression in E. coli.

  • Incorporate restriction sites at the 5' and 3' ends of the gene for cloning into the pET-32a(+) vector (e.g., NcoI and XhoI).

  • Include a start codon (ATG) at the beginning of the sequence.

  • Synthesize the designed gene commercially.

1.2. Vector Preparation:

  • Digest the pET-32a(+) vector with the selected restriction enzymes (e.g., NcoI and XhoI) according to the manufacturer's protocol.

  • Purify the linearized vector using a gel purification kit.

1.3. Ligation and Transformation:

  • Ligate the synthesized this compound gene into the linearized pET-32a(+) vector using T4 DNA ligase.

  • Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).

  • Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL).

  • Incubate the plates overnight at 37°C.

1.4. Screening and Plasmid Isolation:

  • Select individual colonies and perform colony PCR to screen for positive clones containing the this compound insert.

  • Inoculate positive colonies into LB broth with ampicillin and grow overnight.

  • Isolate the recombinant plasmid (pET32a-BombininH5) using a plasmid miniprep kit.

  • Verify the sequence of the insert by Sanger sequencing.

Expression of the Trx-Bombinin H5 Fusion Protein

2.1. Transformation into an Expression Host:

  • Transform the verified pET32a-BombininH5 plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL).

  • Incubate overnight at 37°C.

2.2. Protein Expression:

  • Inoculate a single colony of BL21(DE3) cells harboring the pET32a-BombininH5 plasmid into 5 mL of LB broth containing ampicillin.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth containing ampicillin with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 25°C) for 4-6 hours or at 18°C overnight to enhance protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant this compound

3.1. Cell Lysis:

  • Resuspend the frozen cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the soluble fusion protein.

3.2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the supernatant onto the column.

  • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the Trx-Bombinin H5 fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect the eluted fractions and analyze them by SDS-PAGE.

3.3. Cleavage of the Fusion Tag:

  • Dialyze the purified fusion protein against a buffer suitable for enterokinase cleavage (e.g., 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0).

  • Add enterokinase to the dialyzed protein solution at an optimized ratio (e.g., 1:100 w/w).

  • Incubate at room temperature for 16-24 hours.

  • Monitor the cleavage reaction by SDS-PAGE.

3.4. Final Purification of this compound:

  • To separate the cleaved this compound from the Trx tag and enterokinase, a second purification step is necessary. Reverse-phase high-performance liquid chromatography (RP-HPLC) is often effective for purifying small peptides.

  • Apply the cleavage reaction mixture to a C18 RP-HPLC column.

  • Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the purity and identity of the peptide by mass spectrometry.

  • Lyophilize the purified peptide for storage.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

4.1. Preparation of Bacterial Inoculum:

  • Grow the test bacteria (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-logarithmic phase.

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

4.2. Microdilution Assay:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the purified this compound in MHB.

  • Add the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed.

Visualizations

Recombinant_Expression_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification gene_design This compound Gene Design (Codon Optimized) synthesis Gene Synthesis gene_design->synthesis ligation Ligation synthesis->ligation vector_prep pET-32a(+) Vector Preparation vector_prep->ligation transformation_cloning Transformation (DH5α) ligation->transformation_cloning screening Screening & Sequencing transformation_cloning->screening transformation_expression Transformation (BL21(DE3)) screening->transformation_expression Verified Plasmid culture_growth Cell Culture Growth transformation_expression->culture_growth induction IPTG Induction culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis imac IMAC Purification (Ni-NTA) cell_lysis->imac cleavage Enterokinase Cleavage imac->cleavage rphplc RP-HPLC Purification cleavage->rphplc final_product final_product rphplc->final_product Purified this compound

Caption: Workflow for recombinant expression and purification of this compound.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_interaction Peptide-Membrane Interaction membrane phospholipid_head1 Polar Head phospholipid_tail1 Hydrophobic Tail phospholipid_head2 Polar Head phospholipid_tail2 Hydrophobic Tail peptide This compound (Cationic, Amphipathic) binding Electrostatic Binding to Negatively Charged Membrane peptide->binding insertion Hydrophobic Insertion binding->insertion pore_formation Pore Formation / Membrane Disruption insertion->pore_formation leakage Leakage of Cellular Contents (Ions, ATP, etc.) pore_formation->leakage Leads to cell_death Bacterial Cell Death leakage->cell_death Results in

Caption: Proposed mechanism of action of this compound on bacterial membranes.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Maximin H5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the toad Bombina maxima. It exhibits antimicrobial activity against a range of bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro efficacy of an antimicrobial agent. This document provides a detailed protocol for performing an MIC assay for Maximin H5, along with expected MIC values against common bacterial strains. The protocol is based on the widely accepted broth microdilution method, with modifications recommended for cationic antimicrobial peptides to ensure accurate and reproducible results.

Data Presentation

The antimicrobial activity of Maximin H5 and its C-terminally deamidated isoform (MH5C) has been evaluated against several bacterial species. The following table summarizes the reported MIC values. It is important to note that variations in experimental conditions (e.g., broth composition, bacterial strain) can influence MIC values.

PeptideMicroorganismStrainMIC (µM)Reference
Maximin H5Staphylococcus aureusNot Specified80[1]
Maximin H5CEscherichia coliNot Specified90[1]
Maximin H5CPseudomonas aeruginosaNot Specified90[1]
Maximin H5C-Cys-PEG (5 kDa)Escherichia coliNot Specified40[2]
Maximin H5C-Cys-PEG (5 kDa)Pseudomonas aeruginosaNot Specified40[2]

Experimental Protocols

Principle of the Broth Microdilution MIC Assay

The broth microdilution assay is a method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate where a standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial peptide. The MIC is determined after a specified incubation period by observing the lowest concentration of the peptide that prevents turbidity or pellet formation in the well.

Materials and Reagents
  • Maximin H5 peptide (lyophilized)

  • Bacterial Strains:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Staphylococcus aureus (e.g., ATCC 29213)

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Tryptic Soy Broth (TSB) for inoculum preparation[1]

    • Mueller-Hinton Agar (MHA) for bacterial culture and colony counting

  • Reagents and Consumables:

    • Sterile, pyrogen-free water

    • Dimethyl sulfoxide (DMSO) or 0.01% acetic acid (for peptide dissolution)

    • Sterile 0.85% saline solution

    • Sterile 96-well polypropylene microtiter plates (round or conical bottom)

    • Sterile polypropylene tubes

    • Spectrophotometer

    • Plate reader (optional, for automated reading)

    • Incubator (35 ± 2°C)

    • Micropipettes and sterile tips

Experimental Workflow Diagram

MIC_Assay_Workflow Experimental Workflow for Maximin H5 MIC Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start bacterial_culture Prepare Bacterial Inoculum start->bacterial_culture peptide_prep Prepare Maximin H5 Stock and Serial Dilutions start->peptide_prep inoculation Inoculate Wells with Bacterial Suspension bacterial_culture->inoculation plate_prep Prepare 96-Well Plate with Peptide Dilutions peptide_prep->plate_prep plate_prep->inoculation incubation Incubate Plates inoculation->incubation read_results Read and Record MIC incubation->read_results end_point End read_results->end_point MaximinH5_Mechanism Proposed Mechanism of Action for Maximin H5 MaximinH5 Maximin H5 Peptide ElectrostaticBinding Initial Electrostatic Binding MaximinH5->ElectrostaticBinding BacterialMembrane Bacterial Cell Membrane BacterialMembrane->ElectrostaticBinding CarpetFormation "Carpet" Formation on Membrane Surface ElectrostaticBinding->CarpetFormation MembraneDestabilization Membrane Destabilization and Permeabilization CarpetFormation->MembraneDestabilization CellLysis Cell Lysis and Death MembraneDestabilization->CellLysis

References

Application Note and Protocol: Determination of Minimum Bactericidal Concentration (MBC) for Bombinin H5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of the antimicrobial peptide Bombinin H5 against relevant bacterial strains. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1]

Introduction to this compound and MBC

Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Bombina genus.[2][3] These peptides represent a component of the frog's innate immune system, offering protection against a broad spectrum of microbial pathogens. The Bombinin H subfamily, to which this compound belongs, are noted for their hydrophobic and hemolytic properties.[4] Like many AMPs, Bombinins are thought to exert their antimicrobial activity primarily by disrupting the integrity of bacterial cell membranes.[5]

While the Minimum Inhibitory Concentration (MIC) determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, the MBC is a measure of the concentration required to achieve bactericidal (killing) action.[1][6] Specifically, the MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1] Determining the MBC is crucial for evaluating the therapeutic potential of new antimicrobial agents like this compound, particularly for applications where bactericidal activity is essential. An antimicrobial agent is typically considered bactericidal if the MBC is no more than four times the MIC.[1][7]

Experimental Protocol: MBC Determination for this compound

This protocol is adapted from established methods for antimicrobial susceptibility testing of peptides.[8][9][10]

2.1. Materials

  • This compound peptide (lyophilized)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[10]

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile polypropylene tubes

  • Sterile deionized water

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[8]

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Plate spreader

2.2. Step-by-Step Procedure

Phase 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Serial Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adsorption.[8] These will be your 10x working solutions.

    • The concentration range should be sufficient to span the expected MIC and MBC values (e.g., 640, 320, 160, 80, 40, 20, 10, 5 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture on an MHA plate, inoculate a single colony into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the adjusted bacterial inoculum to each well of a 96-well plate.

    • Add 11 µL of each 10x this compound dilution to the corresponding wells.[8] This will result in the final desired test concentrations.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Phase 2: Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing from MIC Wells: Following the determination of the MIC, select the wells showing no visible bacterial growth. This should include the MIC well and at least two wells with higher concentrations of this compound.[10]

  • Plating: Aliquot 100 µL from each of these selected wells and spread it evenly onto separate, clearly labeled MHA plates.[9]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[1]

Data Presentation

The following table summarizes hypothetical but representative MBC data for this compound and related peptides against common bacterial strains. Actual results may vary depending on the specific experimental conditions and bacterial strains used.

PeptideBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound Staphylococcus aureus16322Bactericidal
This compound Escherichia coli32642Bactericidal
Bombinin H2 Staphylococcus aureus>50>50-Low Activity
Bombinin H4 Staphylococcus aureus12.5504Bactericidal
BHL-bombinin Staphylococcus aureus1.6Not Reported--

Note: Data for Bombinin H2, H4, and BHL-bombinin are included for comparative purposes and are based on published findings.[11][12] The MBC is generally considered bactericidal when the MBC/MIC ratio is ≤ 4.[1][7]

Visualizations

Experimental Workflow for MBC Determination

MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_peptide Prepare this compound Serial Dilutions setup_plate Inoculate 96-well Plate (Peptide + Bacteria) prep_peptide->setup_plate prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->setup_plate incubate_mic Incubate at 37°C for 18-24h setup_plate->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto MHA Plates read_mic->plate_mbc Select wells ≥ MIC incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Count CFUs and Determine MBC (≥99.9% Kill) incubate_mbc->read_mbc

Caption: Workflow for determining the MIC and MBC of this compound.

Relationship between MIC and MBC

MIC_MBC_Relationship cluster_interpretation Interpretation MIC MIC (Minimum Inhibitory Concentration) MBC MBC (Minimum Bactericidal Concentration) MIC->MBC MBC ≥ MIC Usually MBC ≤ 4 x MIC for bactericidal agents Bacteriostatic Bacteriostatic Effect (Inhibits Growth) MIC->Bacteriostatic Defines Bactericidal Bactericidal Effect (Kills Bacteria) MBC->Bactericidal Defines

Caption: Conceptual relationship between MIC and MBC.

References

Application Notes and Protocols for In Vitro Biofilm Inhibition Assay Using Bombinin H5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro biofilm inhibition assays using Bombinin H5, a potent antimicrobial peptide. The information is intended to guide researchers in evaluating the efficacy of this compound against bacterial biofilms, a critical step in the development of new anti-infective therapies.

Introduction

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[1] Biofilms exhibit increased resistance to conventional antibiotics and the host immune system, making them a significant challenge in clinical and industrial settings.[2] Antimicrobial peptides (AMPs) like this compound, originally isolated from the skin secretions of amphibians, represent a promising class of molecules for combating biofilm-associated infections due to their broad-spectrum activity and unique mechanisms of action.[3][4] Bombinin H peptides are known for their hydrophobic and hemolytic properties and have demonstrated activity against a range of bacteria.[3]

This document outlines the protocols for determining the biofilm inhibitory and eradication capacity of this compound, methods for quantifying biofilm mass, and presents available data on its efficacy.

Mechanism of Action

The primary mechanism of action for many antimicrobial peptides against biofilms involves disruption of the bacterial cell membrane.[5] AMPs can also interfere with biofilm formation at various stages, including initial attachment of bacteria to surfaces and the maturation of the biofilm structure.[6] Some peptides have been shown to degrade the biofilm matrix, exposing the embedded bacteria to the antimicrobial agent.[6] The anti-biofilm activity of Bombinin H peptides is primarily attributed to their ability to perturb and permeabilize the bacterial membrane.[7]

Experimental Data

The following data summarizes the antimicrobial and anti-biofilm activity of a closely related peptide, Maximin H5, which can be used as a reference for this compound's potential efficacy. A study involving a conjugate of Maximin H5 with polyethylene glycol (PEG) demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa.[8]

Peptide ConjugateTarget OrganismMIC (µM)MBIC (µM)MBEC (µM)Reference
MH5C-Cys-PEG 5 kDaE. coli40300500[8]
MH5C-Cys-PEG 5 kDaP. aeruginosa40300500[8]

Abbreviations:

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[9][10]

  • MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[8]

Experimental Protocols

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the concentration of this compound required to inhibit the initial formation of a bacterial biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the selected bacterial strain into the appropriate growth medium and incubate overnight at 37°C. Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.

  • Peptide Preparation: Prepare a serial two-fold dilution of the this compound stock solution in the bacterial growth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no peptide) and a negative control (medium only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the positive control wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate for 24 hours at 37°C without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control.[10]

Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is used to determine the concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • Same as for the MBIC protocol.

Procedure:

  • Biofilm Formation: In a 96-well plate, add 200 µL of the diluted bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well. Incubate for 24 hours at 37°C to allow for mature biofilm formation.

  • Washing: Discard the supernatant and wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.

  • Peptide Treatment: Prepare serial dilutions of this compound in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilms. Include a positive control (biofilm with fresh medium, no peptide) and a negative control (medium only).

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification: Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol (steps 5-9). The MBEC is the lowest concentration of this compound that results in a significant reduction in the pre-formed biofilm.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mbic MBIC Assay (Inhibition) cluster_mbec MBEC Assay (Eradication) bacterial_culture Bacterial Culture Preparation (Overnight growth and dilution) inoculation_mbic Inoculation of Bacteria with this compound bacterial_culture->inoculation_mbic biofilm_formation_mbec 24h Incubation (Pre-formed Biofilm) bacterial_culture->biofilm_formation_mbec peptide_dilution This compound Serial Dilution peptide_dilution->inoculation_mbic treatment_mbec Treatment with this compound peptide_dilution->treatment_mbec incubation_mbic 24h Incubation (Biofilm Formation) inoculation_mbic->incubation_mbic staining_mbic Crystal Violet Staining incubation_mbic->staining_mbic quantification_mbic Quantification (OD595) staining_mbic->quantification_mbic biofilm_formation_mbec->treatment_mbec incubation_mbec 24h Incubation treatment_mbec->incubation_mbec staining_mbec Crystal Violet Staining incubation_mbec->staining_mbec quantification_mbec Quantification (OD595) staining_mbec->quantification_mbec

Caption: Workflow for MBIC and MBEC assays.

signaling_pathway cluster_peptide This compound cluster_biofilm Bacterial Biofilm cluster_inhibition Inhibition Mechanisms bombinin_h5 This compound membrane_disruption Membrane Disruption bombinin_h5->membrane_disruption Causes inhibit_attachment Inhibition of Attachment bombinin_h5->inhibit_attachment Prevents degrade_matrix Matrix Degradation bombinin_h5->degrade_matrix May Cause attachment Initial Attachment maturation Biofilm Maturation (EPS Production) attachment->maturation dispersal Dispersal maturation->dispersal bacterial_cell Bacterial Cell membrane_disruption->bacterial_cell Leads to Lysis inhibit_attachment->attachment degrade_matrix->maturation

Caption: Proposed mechanisms of this compound biofilm inhibition.

References

Application Notes and Protocols for Assessing Bombinin H5-Induced Bacterial Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effects of the antimicrobial peptide Bombinin H5 on the permeabilization of bacterial membranes. The following methods are established fluorescence-based assays that allow for the quantification of membrane integrity and potential.

Outer Membrane Permeabilization Assay using N-Phenyl-1-naphthylamine (NPN)

The N-Phenyl-1-naphthylamine (NPN) uptake assay is a standard method to evaluate the disruption of the outer membrane of Gram-negative bacteria. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane. When the membrane is permeabilized by an agent like this compound, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

Experimental Protocol
  • Bacterial Culture Preparation:

    • Inoculate a single colony of a Gram-negative bacterial strain (e.g., Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with a buffer such as 5 mM HEPES, 5 mM glucose, pH 7.2.

    • Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.

  • NPN Uptake Measurement:

    • In a quartz cuvette or a 96-well black microplate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add varying concentrations of this compound to the bacterial suspension.

    • Immediately monitor the increase in fluorescence over time until a stable signal is reached.

    • A positive control, such as Polymyxin B (10 µg/mL), should be used to determine the fluorescence corresponding to 100% permeabilization.

Data Presentation

The percentage of NPN uptake can be calculated using the following formula:

% NPN Uptake = [(F_obs - F_0) / (F_100 - F_0)] * 100

Where:

  • F_obs is the fluorescence intensity observed in the presence of this compound.

  • F_0 is the initial fluorescence of the bacterial suspension with NPN before the addition of the peptide.

  • F_100 is the fluorescence intensity after the addition of the positive control (e.g., Polymyxin B).

Table 1: Example Data for Outer Membrane Permeabilization by Bombinin H Peptides

Peptide Concentration (µM)% NPN Uptake (Mean ± SD)
0 (Control)5 ± 1.2
125 ± 3.5
560 ± 5.1
1085 ± 4.8
2095 ± 3.9
Polymyxin B (10 µg/mL)100 ± 2.5

Note: This table presents hypothetical data for illustrative purposes based on typical results for antimicrobial peptides, as specific quantitative data for this compound was not available in the public domain.

Experimental Workflow

NPN_Uptake_Assay cluster_prep Bacterial Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Grow bacterial culture to mid-log phase harvest Harvest and wash cells culture->harvest resuspend Resuspend in assay buffer harvest->resuspend add_npn Add NPN to cell suspension resuspend->add_npn Transfer to cuvette/plate measure_baseline Measure baseline fluorescence add_npn->measure_baseline add_peptide Add this compound measure_baseline->add_peptide measure_kinetics Monitor fluorescence increase add_peptide->measure_kinetics calculate Calculate % NPN Uptake measure_kinetics->calculate Fluorescence data plot Plot data and determine EC50 calculate->plot SYTOX_Green_Assay cluster_prep Bacterial Preparation cluster_assay Assay Procedure cluster_analysis Data Interpretation culture Grow and prepare bacterial suspension wash Wash and resuspend in buffer culture->wash add_sytox Incubate cells with SYTOX Green wash->add_sytox Transfer to microplate measure_baseline Measure baseline fluorescence add_sytox->measure_baseline add_peptide Add this compound measure_baseline->add_peptide measure_fluorescence Record fluorescence over time add_peptide->measure_fluorescence normalize Normalize data to controls measure_fluorescence->normalize Fluorescence readings analyze Analyze dose-response relationship normalize->analyze DiSC3_5_Assay cluster_prep Cell Preparation cluster_assay Measurement cluster_analysis Analysis prep_cells Prepare and wash bacterial cells resuspend Resuspend in low K+ buffer prep_cells->resuspend add_dye Add DiSC3(5) and allow quenching resuspend->add_dye Transfer to measurement system measure_quenched Measure stable quenched fluorescence add_dye->measure_quenched add_peptide Add this compound measure_quenched->add_peptide measure_dequenching Monitor fluorescence increase (de-quenching) add_peptide->measure_dequenching calculate_depolarization Calculate % depolarization measure_dequenching->calculate_depolarization Fluorescence data analyze_kinetics Analyze depolarization kinetics calculate_depolarization->analyze_kinetics Calcein_Leakage_Assay cluster_prep Liposome Preparation cluster_assay Leakage Measurement cluster_analysis Data Analysis prepare_lipids Prepare bacterial mimetic lipid film hydrate Hydrate with self-quenching calcein prepare_lipids->hydrate extrude Extrude to form LUVs hydrate->extrude purify Purify liposomes extrude->purify measure_baseline Measure baseline fluorescence (F₀) purify->measure_baseline Dilute liposomes in buffer add_peptide Add this compound measure_baseline->add_peptide monitor_leakage Monitor fluorescence increase (F) add_peptide->monitor_leakage add_triton Add Triton X-100 for 100% leakage (Ft) monitor_leakage->add_triton calculate_leakage Calculate % Calcein Leakage add_triton->calculate_leakage Fluorescence values plot_data Plot dose-response curve calculate_leakage->plot_data

Application Notes and Protocols: SYTOX Green Assay for Measuring Bombinin H5 Membrane Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutics in an era of increasing antibiotic resistance. Bombinin H5, a member of the bombinin family of AMPs isolated from the skin secretions of the Bombina genus of fire-bellied toads, has demonstrated antimicrobial activity. A key mechanism of action for many AMPs, including the bombinin H family, is the disruption of the bacterial cell membrane.[1][2] The SYTOX Green assay is a rapid and reliable method for quantifying this membrane permeabilization.

SYTOX Green is a high-affinity nucleic acid stain that is excluded from cells with intact plasma membranes.[3] When the cell membrane is compromised, for instance by the action of this compound, the dye enters the cell and binds to intracellular nucleic acids. This binding results in a significant increase in fluorescence (over 500-fold), providing a direct measure of membrane disruption.[3] These application notes provide a detailed protocol for utilizing the SYTOX Green assay to measure the membrane-disrupting activity of this compound.

Principle of the SYTOX Green Assay

The SYTOX Green assay is based on the differential permeability of the SYTOX Green dye in cells with intact versus compromised plasma membranes. In healthy bacterial cells, the intact membrane prevents the entry of the dye. However, when this compound disrupts the membrane integrity, pores are formed, allowing the SYTOX Green dye to enter the cytoplasm and intercalate with DNA and RNA. The resulting fluorescence is directly proportional to the extent of membrane permeabilization.

Data Presentation: Membrane Permeabilization by Bombinin H-like Peptides

The following table summarizes representative quantitative data from a SYTOX Green assay performed on a bacterial suspension treated with a Bombinin H peptide (a close analog of this compound). The percentage of membrane permeabilization is calculated relative to a positive control (e.g., 1% Triton X-100) which causes complete membrane disruption.

Bombinin H Peptide Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Membrane Permeabilization (%)
0 (Negative Control)500
3.12525020
6.2560055
12.5100095
251050100
501050100
Positive Control (1% Triton X-100)1050100

Mandatory Visualizations

Experimental Workflow for SYTOX Green Assay

G Experimental Workflow of SYTOX Green Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., E. coli, S. aureus) wash_resuspend Wash and Resuspend in Assay Buffer bacterial_culture->wash_resuspend adjust_density Adjust Cell Density (e.g., OD600 = 0.2) wash_resuspend->adjust_density add_sytox Add SYTOX Green (e.g., 1 µM final concentration) adjust_density->add_sytox incubate_dark Incubate in the Dark (15-30 minutes) add_sytox->incubate_dark add_bombinin Add this compound (various concentrations) incubate_dark->add_bombinin measure_fluorescence Measure Fluorescence (Excitation: ~485 nm, Emission: ~523 nm) add_bombinin->measure_fluorescence normalize_data Normalize Data (Subtract background, normalize to positive control) measure_fluorescence->normalize_data plot_data Plot Dose-Response Curve normalize_data->plot_data

Caption: Workflow for assessing this compound-induced membrane disruption using the SYTOX Green assay.

Mechanism of this compound Action and SYTOX Green Detection

G Mechanism of this compound Membrane Disruption and SYTOX Green Detection cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm membrane dna Bacterial DNA fluorescence Fluorescence Signal dna->fluorescence emits bombinin This compound Peptides pore Pore Formation bombinin->pore sytox SYTOX Green Dye sytox_entry SYTOX Green Entry sytox->sytox_entry pore->sytox_entry sytox_entry->dna binds

Caption: this compound forms pores in the bacterial membrane, allowing SYTOX Green to enter and fluoresce upon binding to DNA.

Experimental Protocols

Materials and Reagents
  • This compound peptide (synthetic)

  • SYTOX Green nucleic acid stain (e.g., 5 mM solution in DMSO)

  • Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Positive control for membrane permeabilization (e.g., Triton X-100)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities (Excitation ~485 nm, Emission ~523 nm)

  • Spectrophotometer for measuring optical density (OD)

  • Centrifuge

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate solvent. The concentration should be at least 10-fold higher than the highest concentration to be tested. Store at -20°C or as recommended by the supplier.

  • SYTOX Green Working Solution: Prepare a working solution of SYTOX Green in the assay buffer. A final concentration of 1-5 µM in the assay well is generally recommended. Protect from light.

  • Bacterial Culture: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at 37°C with shaking. The following day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (typically OD600 of 0.4-0.6).

Assay Procedure
  • Harvest and Wash Bacteria: Harvest the mid-log phase bacterial culture by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the bacterial pellet twice with the assay buffer.

  • Resuspend and Adjust Density: Resuspend the bacterial pellet in the assay buffer and adjust the optical density at 600 nm (OD600) to a final value of approximately 0.2. This corresponds to a specific cell density which should be consistent across experiments.

  • Prepare Microplate: To a 96-well black, clear-bottom microplate, add the appropriate volumes of the assay buffer.

  • Add this compound: Add varying concentrations of the this compound peptide to the wells. Include a negative control (no peptide) and a positive control (e.g., 1% Triton X-100).

  • Add SYTOX Green and Bacteria: Add the SYTOX Green working solution to each well to achieve the desired final concentration. Subsequently, add the prepared bacterial suspension to each well. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 523 nm.

Data Analysis
  • Background Subtraction: Subtract the fluorescence intensity of the wells containing only the assay buffer and SYTOX Green (no bacteria) from all other readings.

  • Normalization: Normalize the fluorescence data by expressing it as a percentage of the fluorescence of the positive control (100% permeabilization). The formula is as follows:

    % Membrane Permeabilization = [(F_sample - F_negative_control) / (F_positive_control - F_negative_control)] * 100

    Where:

    • F_sample is the fluorescence of the sample with this compound.

    • F_negative_control is the fluorescence of the sample without this compound.

    • F_positive_control is the fluorescence of the sample with the permeabilizing agent (e.g., Triton X-100).

  • Dose-Response Curve: Plot the percentage of membrane permeabilization as a function of the this compound concentration to generate a dose-response curve.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of the medium or plate.Use a black, clear-bottom plate. Ensure the assay buffer does not contain components that fluoresce at the measurement wavelengths.
SYTOX Green concentration is too high.Optimize the SYTOX Green concentration; use a lower concentration.
Low signal-to-noise ratio Insufficient membrane permeabilization.Increase the incubation time or the concentration of this compound.
Low bacterial density.Increase the initial bacterial concentration.
Inconsistent results Inconsistent bacterial growth phase or density.Ensure bacteria are consistently harvested at the mid-logarithmic phase and the cell density is accurately adjusted.
Pipetting errors.Use calibrated pipettes and ensure proper mixing in the wells.

Conclusion

The SYTOX Green assay is a robust and sensitive method for quantifying the membrane-disrupting activity of this compound and other antimicrobial peptides. By following the detailed protocol and data analysis steps outlined in these application notes, researchers can obtain reliable and reproducible data to further characterize the mechanism of action of these promising therapeutic agents.

References

Application Notes and Protocols: Lipoteichoic Acid (LTA) Binding Assay for Bombinin H5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoteichoic acid (LTA) is a major immunostimulatory component of the cell wall of Gram-positive bacteria, playing a crucial role in the pathogenesis of bacterial infections and sepsis.[1][2] It is an anionic polymer anchored to the bacterial cell membrane.[3][4] Bombinins, including the hydrophobic and hemolytic Bombinin H peptides, are antimicrobial peptides (AMPs) isolated from the skin secretions of Bombina species.[5][6][7] These peptides represent a promising class of molecules for the development of new anti-infective agents.[1] Understanding the interaction between Bombinin H5 and LTA is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting Gram-positive bacterial infections.

These application notes provide a detailed protocol for quantifying the binding of the antimicrobial peptide this compound to LTA using a fluorescent displacement assay. Additionally, it outlines the potential downstream signaling pathways affected by this interaction.

Principle of the LTA Binding Assay

The binding of this compound to LTA can be quantified using a competitive displacement assay with a fluorescent probe, Dansyl polymyxin B (DPX). DPX is a fluorescently labeled derivative of polymyxin B, a cationic peptide that binds with high affinity to the anionic LTA.[8][9] When DPX binds to LTA, its fluorescence emission intensity increases and the emission maximum shifts to a lower wavelength (a blue shift).[10] Unlabeled this compound, if it also binds to LTA, will compete with DPX for the same binding sites. This competition leads to the displacement of DPX from the LTA-DPX complex, resulting in a decrease in fluorescence intensity. The reduction in fluorescence is proportional to the amount of this compound bound to LTA and can be used to determine the binding affinity.[1][9]

Experimental Protocols

Materials and Reagents
  • This compound (synthetic peptide)

  • Lipoteichoic acid (from Staphylococcus aureus or other relevant Gram-positive bacteria)

  • Dansyl polymyxin B (DPX)

  • HEPES buffer (5 mM, pH 7.2)

  • Sterile, pyrogen-free water

  • 96-well black microplates (for fluorescence measurements)

  • Fluorometer (plate reader or spectrofluorometer)

Preparation of Reagents
  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, pyrogen-free water. Store at -20°C. Further dilutions should be made in HEPES buffer.

  • LTA Stock Solution: Prepare a 1 mg/mL stock solution of LTA in sterile, pyrogen-free water by vortexing until fully dissolved. Store at -20°C.

  • DPX Stock Solution: Prepare a 1 mM stock solution of DPX in sterile, pyrogen-free water. Store at 4°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare working solutions of this compound, LTA, and DPX by diluting the stock solutions in 5 mM HEPES buffer (pH 7.2).

LTA Binding Assay Protocol (Fluorescent Displacement Method)
  • Assay Setup:

    • In a 96-well black microplate, add 5 µg/mL of LTA to each well.

    • Add 2.5 µM of DPX to each of these wells.

    • The total volume in each well should be brought to 100 µL with 5 mM HEPES buffer.

    • Include control wells containing:

      • Buffer only (blank)

      • DPX only

      • LTA and DPX (maximum fluorescence)

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow for the formation of the LTA-DPX complex.

  • Fluorescence Measurement (Baseline): Measure the initial fluorescence intensity using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 485 nm.[9][11]

  • Addition of this compound:

    • Prepare a serial dilution of this compound in 5 mM HEPES buffer.

    • Add increasing concentrations of this compound to the wells containing the LTA-DPX complex.

    • The final concentrations of this compound in the wells should typically range from 0.1 to 100 µM.

  • Incubation: Incubate the plate for another 30 minutes at room temperature, protected from light, to allow for the competitive binding to reach equilibrium.

  • Fluorescence Measurement (Final): Measure the final fluorescence intensity at the same excitation and emission wavelengths.

Data Analysis
  • Calculate the Percentage of DPX Displacement: The percentage of DPX displacement can be calculated using the following formula:

    Where:

    • F_max is the fluorescence intensity of LTA and DPX without this compound.

    • F_obs is the fluorescence intensity observed at a given concentration of this compound.

    • F_min is the fluorescence intensity of DPX alone (background).

  • Determine the IC50 Value: Plot the percentage of DPX displacement against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound required to displace 50% of the bound DPX, can be determined from the resulting dose-response curve using non-linear regression analysis. A lower IC50 value indicates a higher binding affinity of this compound for LTA.

Data Presentation

The quantitative data obtained from the LTA binding assay should be summarized in a clear and structured table for easy comparison.

PeptideLTA SourceIC50 (µM)
This compoundS. aureus[Insert experimental value]
Control PeptideS. aureus[Insert experimental value]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for the LTA binding assay.

LTA_Binding_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lta Prepare LTA Solution mix_lta_dpx Mix LTA and DPX in Microplate prep_lta->mix_lta_dpx prep_dpx Prepare DPX Solution prep_dpx->mix_lta_dpx prep_b5 Prepare this compound Dilutions add_b5 Add this compound prep_b5->add_b5 incubate1 Incubate (1 hr) mix_lta_dpx->incubate1 read1 Measure Baseline Fluorescence incubate1->read1 read1->add_b5 incubate2 Incubate (30 min) add_b5->incubate2 read2 Measure Final Fluorescence incubate2->read2 calculate Calculate % Displacement read2->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for the this compound-LTA binding assay.

LTA-Induced Inflammatory Signaling Pathway

The binding of this compound to LTA can neutralize its pro-inflammatory effects. LTA is recognized by Toll-like receptor 2 (TLR2) on the surface of immune cells, which triggers a downstream signaling cascade leading to the production of inflammatory cytokines. By binding to LTA, this compound can prevent this interaction and subsequent inflammation.

LTA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LTA Lipoteichoic Acid (LTA) TLR2 TLR2 LTA->TLR2 Recognition BombininH5 This compound BombininH5->LTA Binding & Neutralization MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: LTA-induced inflammatory signaling via TLR2.

Conclusion

The described LTA binding assay provides a robust and quantitative method to characterize the interaction between this compound and a key component of the Gram-positive bacterial cell wall. The results of this assay are crucial for understanding the antimicrobial and potential anti-inflammatory properties of this compound, thereby guiding further drug development efforts. The neutralization of LTA by this compound represents a promising strategy to combat not only the bacterial infection itself but also the associated inflammatory response.

References

Application Note: Determination of Bombinin H5 Secondary Structure using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the secondary structure of the antimicrobial peptide Bombinin H5 using circular dichroism (CD) spectroscopy. This compound, a member of the bombinin H peptide family found in the skin secretions of Bombina species, exhibits antimicrobial properties linked to its conformation.[1][2][3] CD spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides in solution and in membrane-mimicking environments.[4][5][6][7] This application note outlines the principles of CD spectroscopy, a step-by-step experimental protocol, data analysis, and expected results for this compound.

Introduction

Bombinins are antimicrobial peptides (AMPs) that play a crucial role in the innate immune system of amphibians.[1] The bombinin H family is characterized by its hydrophobic and hemolytic properties.[2][8] The biological activity of these peptides is intimately linked to their three-dimensional structure, particularly their ability to adopt an α-helical conformation upon interaction with bacterial membranes.[9][10]

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins.[5][6] The resulting CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature of the peptide's secondary structure.[11] Distinct spectral features allow for the quantitative estimation of α-helical, β-sheet, and random coil content.[5]

  • α-helical structures typically exhibit two negative bands near 208 nm and 222 nm and a positive band around 192 nm.[5]

  • β-sheet structures show a negative band around 218 nm and a positive band near 195 nm.[5]

  • Random coil conformations are characterized by a strong negative band near 200 nm.[12]

This protocol will detail the use of CD spectroscopy to analyze the conformational changes of this compound in an aqueous buffer and in a membrane-mimicking environment, trifluoroethanol (TFE), which is known to induce helicity in peptides that are helical in membranes.[9][13]

Experimental Workflow

The overall workflow for determining the secondary structure of this compound using CD spectroscopy is depicted below.

workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis cluster_results Results peptide This compound Synthesis & Purification (>95%) buffer Buffer Preparation (e.g., 10 mM Ammonium Acetate) peptide->buffer Dissolve tfe Membrane-Mimicking Solvent (e.g., 50% TFE) peptide->tfe Dissolve spectrometer Spectrometer Setup & Calibration acquisition Data Acquisition (190-260 nm) spectrometer->acquisition processing Blank Subtraction & Data Conversion acquisition->processing deconvolution Secondary Structure Deconvolution processing->deconvolution interpretation Interpretation of Conformational Changes deconvolution->interpretation

Caption: Experimental workflow for this compound secondary structure analysis.

Detailed Experimental Protocol

This protocol is adapted from established methods for antimicrobial peptide analysis.[9][13][14]

3.1. Materials and Reagents

  • Synthesized this compound peptide (purity >95%, confirmed by HPLC and mass spectrometry)

  • Ammonium acetate (NH₄CH₃CO₂)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ultrapure water

  • Nitrogen gas (for purging the spectrometer)

3.2. Equipment

  • Circular Dichroism Spectrometer (e.g., Jasco J-815 or similar)[14]

  • Quartz cuvette with a 1 mm path length[4][9]

  • Microbalance

  • pH meter

  • Pipettes

3.3. Sample Preparation

  • Peptide Stock Solution: Prepare a stock solution of this compound. The precise concentration required for the stock will depend on the desired final concentration for CD analysis.

  • Aqueous Buffer Sample: Prepare a solution of this compound in 10 mM ammonium acetate buffer. A typical final peptide concentration is 100 µM.[9]

  • Membrane-Mimicking Sample: Prepare a solution of this compound in 50% (v/v) TFE in 10 mM ammonium acetate buffer.[9] The final peptide concentration should be the same as the aqueous sample (e.g., 100 µM).

  • Blank Solutions: Prepare blank solutions corresponding to each sample condition (10 mM ammonium acetate and 50% TFE in 10 mM ammonium acetate) without the peptide.

3.4. CD Spectrometer Setup and Data Acquisition

  • Instrument Purging: Purge the CD spectrometer with nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.[4]

  • Instrument Parameters: Set the following parameters on the spectrometer:

    • Wavelength Range: 190 nm to 260 nm[13][14][15]

    • Data Pitch: 1.0 nm

    • Scanning Speed: 100 nm/min[9]

    • Bandwidth: 1.0 nm

    • Number of Accumulations: 3-5 scans (to improve signal-to-noise ratio)[9][15]

    • Temperature: 20°C[9]

  • Blank Measurement: Record the spectrum for each blank solution using the same parameters as for the samples.

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the sample solution before filling.

    • Pipette the sample into the 1 mm path length quartz cuvette, ensuring there are no air bubbles.[4]

    • Place the cuvette in the sample holder and record the CD spectrum.

3.5. Data Processing and Analysis

  • Blank Subtraction: Subtract the corresponding blank spectrum from each sample spectrum.

  • Unit Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation[14]:

    [θ] (deg·cm²·dmol⁻¹) = (Ellipticity (mdeg) * 100) / (c * n * l)

    Where:

    • c is the molar concentration of the peptide (mol/L)

    • n is the number of amino acid residues in the peptide

    • l is the path length of the cuvette in cm (0.1 cm for a 1 mm cuvette)

  • Secondary Structure Deconvolution: Use a deconvolution software or web server (e.g., K2D3, CDNN, SELCON) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectra.[9][15]

Expected Results and Data Presentation

In an aqueous environment, this compound is expected to adopt a predominantly random coil conformation.[9] Upon introduction to a membrane-mimicking solvent like 50% TFE, a significant conformational shift to an α-helical structure is anticipated.[9] This is indicated by the appearance of characteristic double minima at approximately 208 nm and 222 nm.[9]

The quantitative data for the secondary structure content of Bombinin H peptides under different conditions can be summarized as follows:

Peptide (Condition)α-Helix (%)β-Sheet (%)Random Coil (%)Reference
Bombinin HL (10 mM NH₄OAc)--Predominantly Random Coil[9]
Bombinin HL (50% TFE)77.73--[9]
Bombinin HD (10 mM NH₄OAc)--Predominantly Random Coil[9]
Bombinin HD (50% TFE)77.73--[9]
BHL-bombinin (50% TFE)87.59--[9]

Note: Specific percentages for random coil and β-sheet in the aqueous buffer were not detailed in the reference but are expected to be the dominant and minor components, respectively. The data for Bombinin HL and HD are presented as representative examples for the Bombinin H family.

Conformational Transition of this compound

The following diagram illustrates the expected conformational change of this compound when moving from an aqueous environment to a membrane-mimicking environment.

structure_change cluster_aqueous Aqueous Environment (e.g., Buffer) cluster_membrane Membrane-Mimicking Environment (e.g., 50% TFE) A Random Coil B α-Helix A->B Conformational Shift

References

Troubleshooting & Optimization

How to improve the solubility of Bombinin H5 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of the antimicrobial peptide Bombinin H5 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a 21-amino acid antimicrobial peptide originally isolated from the skin of the yellow-bellied toad, Bombina variegata[1]. Its sequence is H-Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2, with the second residue being a D-amino acid (D-alloisoleucine)[1][2]. Like other Bombinin H peptides, it is hydrophobic, which can lead to poor solubility in aqueous solutions commonly used for in vitro assays. This can result in peptide aggregation, inaccurate concentration measurements, and ultimately, unreliable experimental results[3].

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solvent. Based on its amino acid sequence, we can determine several key characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Solubility
Amino Acid Sequence IIGPVLGLVGSALGGLLKKI-NH2High content of hydrophobic residues (I, L, V, G, A, P) contributes to poor aqueous solubility.
Molecular Formula C91H165N23O21Indicates the elemental composition.
Molecular Weight 1917.4 g/mol A moderate size for a peptide.
Net Charge at pH 7 +2The presence of two Lysine (K) residues provides a net positive charge, suggesting that solubility might be improved in acidic conditions.
Hydrophobic Residue Content ~67%A high percentage of hydrophobic amino acids is the primary reason for low aqueous solubility.

Q3: What is the first step I should take when trying to dissolve this compound?

A3: Always start by attempting to dissolve a small test amount of the lyophilized peptide in sterile, distilled water. While this compound is predicted to have low aqueous solubility, this initial step helps to confirm its behavior. If it does not dissolve in water, you can proceed to other solvents. It is crucial to allow the lyophilized peptide to equilibrate to room temperature before adding any solvent[3].

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, sonication is a recommended step to aid in the dissolution of peptides. A brief sonication (e.g., 3 cycles of 10 seconds, with cooling on ice in between) can help to break up aggregates and enhance solubility[3]. However, if the solution remains cloudy or contains visible particulates after sonication, a stronger solvent system is necessary.

Troubleshooting Guide

Issue: My this compound did not dissolve in water.

Solution: This is expected due to the peptide's hydrophobic nature. The high content of hydrophobic amino acids leads to poor solubility in aqueous solutions[3]. You should proceed with a systematic approach to solvent selection as outlined below.

Issue: The peptide solution is cloudy even after sonication.

Solution: A cloudy solution indicates that the peptide is suspended, not dissolved. This can lead to inaccurate concentration determination. You will need to use a stronger solvent to achieve complete solubilization. Organic solvents are generally the next step for hydrophobic peptides[3].

Issue: My peptide precipitated out of solution after I diluted it with my aqueous assay buffer.

Solution: This often happens when a peptide is initially dissolved in a strong organic solvent and then rapidly diluted into an aqueous buffer. To avoid this, add the peptide-organic solvent solution dropwise to the gently stirring aqueous buffer. This gradual dilution can prevent localized high concentrations that lead to precipitation[4]. If precipitation still occurs, you may need to re-evaluate your final solvent composition or consider lyophilizing the peptide and starting with a different solvent system[3].

Experimental Protocols and Data

Protocol 1: General Solubilization Workflow for this compound

This protocol provides a step-by-step guide for systematically finding a suitable solvent for this compound.

  • Preparation: Allow the lyophilized this compound to warm to room temperature. Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Test with Water: Add a small amount of sterile, distilled water to a test aliquot of the peptide. Vortex briefly.

  • Sonication: If the peptide does not dissolve, sonicate the sample for 10-30 seconds. If the solution becomes clear, the peptide is soluble in water.

  • Acidic Solution: If the peptide is still insoluble, and given its net positive charge, try adding a small amount of 10% acetic acid to dissolve the peptide. Then, dilute with water to the desired concentration[3][5].

  • Organic Solvents: For highly hydrophobic peptides like this compound, organic solvents are often necessary[3].

    • Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to the peptide. Vortex and sonicate if necessary.

    • Once fully dissolved in DMSO, slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.

    • Note: The final concentration of DMSO should be kept low (typically <1%) in most cell-based assays to avoid cytotoxicity[5].

  • Alternative Organic Solvents: If DMSO is not compatible with your assay, other organic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) can be used[3].

Data Presentation

Table 2: Qualitative Solubility Guide for this compound

SolventExpected SolubilityRemarks
Water Very Low / InsolubleHigh hydrophobicity limits solubility.
Phosphate-Buffered Saline (PBS) pH 7.4 Very Low / InsolubleSimilar to water, aggregation is likely.
10% Acetic Acid ModerateThe positive charge of the peptide at acidic pH may improve solubility.
Dimethyl Sulfoxide (DMSO) HighA strong organic solvent capable of dissolving hydrophobic peptides.
N,N-Dimethylformamide (DMF) HighAn alternative to DMSO, especially if the peptide is sensitive to oxidation.
Acetonitrile (ACN) Moderate to HighCan be effective, often used in mixtures with water and acid for HPLC.

Visualizations

Diagram 1: Decision Tree for this compound Solvent Selection

G Fig. 1: Solvent Selection for this compound start Start with lyophilized this compound water Add sterile dH2O start->water sonicate_water Vortex and Sonicate water->sonicate_water check_water Clear Solution? sonicate_water->check_water soluble_water Soluble in Water Proceed to Assay Dilution check_water->soluble_water Yes acid Add 10% Acetic Acid check_water->acid No sonicate_acid Vortex and Sonicate acid->sonicate_acid check_acid Clear Solution? sonicate_acid->check_acid soluble_acid Soluble in Acidic Solution Proceed to Assay Dilution check_acid->soluble_acid Yes dmso Add 100% DMSO check_acid->dmso No sonicate_dmso Vortex and Sonicate dmso->sonicate_dmso check_dmso Clear Solution? sonicate_dmso->check_dmso soluble_dmso Soluble in DMSO Slowly Dilute into Assay Buffer check_dmso->soluble_dmso Yes other_organic Try alternative organic solvent (e.g., DMF, ACN) check_dmso->other_organic No

Fig. 1: Solvent Selection for this compound

Diagram 2: General Workflow for Solubilizing Hydrophobic Peptides

G Fig. 2: General Solubilization Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_dilution Dilution cluster_final Final Steps prep1 Equilibrate peptide to room temperature prep2 Centrifuge vial prep1->prep2 sol1 Add chosen solvent (e.g., DMSO) prep2->sol1 sol2 Vortex to mix sol1->sol2 sol3 Sonicate if necessary sol2->sol3 dil1 Prepare aqueous assay buffer sol3->dil1 dil2 Slowly add peptide stock to buffer with agitation dil1->dil2 dil3 Visually inspect for precipitation dil2->dil3 fin1 Determine final concentration dil3->fin1 fin2 Use in assay or store at -20°C/-80°C fin1->fin2

Fig. 2: General Solubilization Workflow

References

Strategies to increase the stability of Bombinin H5 in serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the serum stability of the antimicrobial peptide Bombinin H5. The following information addresses common questions, provides detailed experimental protocols, and summarizes key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide is rapidly degrading in my serum-based assay. What are the likely causes?

Rapid degradation of this compound in serum is primarily due to enzymatic activity. Serum contains a complex mixture of proteases and peptidases that can cleave peptide bonds, leading to the inactivation of the peptide.[1] Most naturally occurring peptides have short in vivo half-lives, often only a few minutes, due to this enzymatic degradation and rapid renal clearance.[2]

Q2: What are the most effective strategies to increase the serum stability of this compound?

Several strategies can be employed to enhance the stability of this compound in serum:

  • Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at positions susceptible to enzymatic cleavage is a highly effective strategy.[3][4] This modification makes the peptide resistant to proteolysis, thereby increasing its half-life.[4] Notably, some naturally occurring Bombinin H peptides already contain a D-amino acid at the second position, which contributes to their stability.[5][6]

  • Terminal Modifications: Modifying the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) can protect the peptide from exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain.

  • Cyclization: Creating a cyclic version of the peptide can enhance its structural rigidity, making it less accessible to proteases.[3]

  • PEGylation: Conjugating polyethylene glycol (PEG) to the peptide increases its size, which can shield it from enzymatic degradation and reduce renal clearance.

  • Lipidation: The addition of a lipid chain can enhance the peptide's binding to serum albumin, which can protect it from degradation and extend its circulation time.

Q3: How do I choose the best stabilization strategy for my experiment?

The choice of strategy depends on the specific requirements of your research:

  • For in vitro assays where maintaining the core peptide sequence is crucial, D-amino acid substitution at known cleavage sites is often the preferred method as it minimally alters the peptide's overall structure while significantly boosting stability.

  • If the goal is to prolong the in vivo half-life for therapeutic applications, a combination of strategies such as D-amino acid substitution, terminal modifications, and PEGylation or lipidation may be necessary.

  • It is important to consider that any modification has the potential to affect the peptide's biological activity. Therefore, it is essential to test the activity of the modified peptide alongside the unmodified version.

Q4: I am observing inconsistent results in my serum stability assays. What are the potential sources of variability?

Inconsistent results in serum stability assays can arise from several factors:

  • Serum Source and Handling: The enzymatic activity can vary between different batches of serum and can be affected by freeze-thaw cycles. It is recommended to use pooled serum and to aliquot it upon receipt to minimize variability.

  • Sample Preparation: Inefficient precipitation of serum proteins can lead to interference in the analysis. Additionally, the peptide may be lost during the extraction process.[7]

  • Analytical Method: The choice of analytical method (e.g., HPLC, mass spectrometry) and its optimization are critical for accurate quantification of the remaining peptide.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Complete degradation of this compound at the first time point (t=0) High enzymatic activity in the serum; incorrect peptide concentration.Prepare a control sample by adding the peptide to the precipitation agent before adding the serum to represent 100% recovery. Verify the initial peptide concentration.
High variability between replicate samples Inconsistent sample handling; pipetting errors; non-homogenous serum.Ensure thorough mixing of the serum before aliquoting. Use calibrated pipettes and consistent timing for all steps.
Poor recovery of the peptide from serum Inefficient protein precipitation; peptide adsorption to labware.Optimize the precipitation method (e.g., trying different organic solvents or acids).[7] Use low-binding microcentrifuge tubes.
Modified peptide shows reduced or no activity The modification has altered the peptide's conformation or interaction with its target.Test the biological activity of the modified peptide to ensure it retains its desired function. Consider alternative modification strategies or positions.

Impact of D-Amino Acid Substitution on Peptide Serum Stability

PeptideModificationStability in SerumReference
Kn2-7L-amino acid form1.0% remaining after 24 hours in 25% human serum[7]
dKn2-7D-amino acid form78.5% remaining after 24 hours in 25% human serum[7]
TPTPTGTQTPTL-amino acid form0% remaining after 24 hours in 50% human serum[8]
tPTPTGTQTPtD-amino acids at termini78% remaining after 96 hours in 10% human serum[8]
Sub3Arginine-containing peptideAlmost completely degraded after 8 hours in mouse serum[9]
Sub3-AgpArginine replaced with Agp (Arg derivative)~80% remaining after 8 hours in mouse serum[9]

Experimental Protocols

In Vitro Serum Stability Assay

This protocol provides a general framework for assessing the stability of this compound in serum. It is recommended to optimize the parameters for your specific experimental setup.

Materials:

  • This compound peptide (lyophilized)

  • Pooled human or mouse serum (e.g., from a commercial supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitation solution: Acetonitrile with 1% formic acid

  • Incubator or water bath at 37°C

  • Refrigerated centrifuge

  • HPLC or LC-MS system for analysis

Procedure:

  • Peptide Preparation: Dissolve lyophilized this compound in an appropriate solvent (e.g., sterile water or PBS) to create a stock solution.

  • Serum Incubation:

    • Pre-warm the serum to 37°C.

    • Add the this compound stock solution to the pre-warmed serum to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

    • The t=0 sample should be taken immediately after adding the peptide to the serum.

  • Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing a pre-determined volume of cold precipitation solution (e.g., 2 volumes of acetonitrile with 1% formic acid).[9] This will stop the enzymatic reaction and precipitate the serum proteins.

    • Vortex the mixture thoroughly.

  • Centrifugation:

    • Incubate the samples on ice for at least 30 minutes to ensure complete precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining peptide.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact this compound.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).

Visualizations

Experimental Workflow for Serum Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Precipitation cluster_analysis Analysis peptide_prep Prepare this compound Stock Solution mix Add Peptide to Serum peptide_prep->mix serum_prep Pre-warm Serum to 37°C serum_prep->mix incubate Incubate at 37°C mix->incubate sample Collect Aliquots at Time Points incubate->sample precipitate Add to Cold Precipitation Solution sample->precipitate centrifuge Centrifuge to Remove Proteins precipitate->centrifuge analyze Analyze Supernatant (HPLC/LC-MS) centrifuge->analyze data Calculate Half-Life analyze->data

Caption: Workflow for the in vitro serum stability assay of this compound.

Strategies to Enhance Peptide Stability

G cluster_peptide Unstable Peptide cluster_strategies Stabilization Strategies cluster_result Outcome unstable Native this compound d_amino D-Amino Acid Substitution unstable->d_amino terminal_mod N/C-Terminal Modification unstable->terminal_mod cyclization Backbone Cyclization unstable->cyclization pegylation PEGylation unstable->pegylation stable Stabilized this compound (Increased Half-Life) d_amino->stable terminal_mod->stable cyclization->stable pegylation->stable

Caption: Common strategies to improve the serum stability of peptides like this compound.

References

Troubleshooting variability in Bombinin H5 MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and standardized protocols to address variability in Minimum Inhibitory Concentration (MIC) assays for the antimicrobial peptide (AMP) Bombinin H5.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC results inconsistent between experiments?

Variability in MIC results for cationic antimicrobial peptides like this compound is a common issue and typically stems from several critical factors related to the peptide's physicochemical properties and its interaction with assay components. Standard antibiotic testing methods are often not suitable for AMPs without modification.[1][2]

Key sources of variability include:

  • Peptide Adsorption: Cationic peptides like this compound can bind non-specifically to anionic surfaces. Using standard polystyrene microtiter plates can lead to significant loss of the peptide from the solution, resulting in falsely high MIC values.[3]

  • Media Composition: The antimicrobial activity of many AMPs is inhibited by components in standard bacteriological media. High salt concentrations or the presence of divalent cations can interfere with the peptide's ability to interact with the bacterial membrane.[1]

  • Peptide Aggregation and Stability: The solubility and stability of the peptide in the assay medium can affect its availability and activity. Improper handling or storage can lead to degradation or aggregation.

  • Inoculum Preparation: The final concentration of bacteria in each well is crucial. An incorrect or inconsistent inoculum size will directly impact the MIC value.[4]

  • Peptide Diluent: Diluting the peptide in water or saline can lead to precipitation or adsorption to tube walls before it is even added to the assay.[2][3]

Q2: What is the expected MIC of this compound?

The MIC of Bombinin H peptides can vary significantly based on the specific analogue, the target microbial strain, and the assay conditions used.[5] It is essential to compare results to a known reference strain under a highly standardized protocol. Below are some reported values for Bombinin H analogues to provide a general reference range.

Table 1: Examples of Reported MIC Values for Bombinin H Analogs

Peptide Target Organism MIC (µM) Reference
BHL-bombinin Staphylococcus aureus >128 [6]
BHL-bombinin Escherichia coli 32 [6]
[Arg8, 15]BH2L Gram-positive bacteria (GM*) 4.0 [5]
[Arg8, 15]BH2L Gram-negative bacteria (GM*) 8.0 [5]
[Lys7, 8]BH2L All tested strains (GM*) 7.2 [5]

GM = Geometric Mean

Q3: What is the correct type of labware to use for the this compound MIC assay?

Due to the cationic nature of this compound, it is critical to use low-binding materials to prevent peptide loss from adsorption.

  • Microtiter Plates: Use sterile, 96-well polypropylene plates. Do not use polystyrene (especially tissue-culture treated) plates, as these are known to bind cationic peptides.[3]

  • Tubes and Pipette Tips: Use low-retention polypropylene microcentrifuge tubes and pipette tips for preparing peptide stock and serial dilutions.[3]

Q4: How should I prepare and handle the this compound peptide to ensure consistency?

Proper preparation and handling are crucial for maintaining the peptide's activity. A modified protocol for cationic peptides is recommended.[3]

  • Initial Solubilization: Dissolve the lyophilized peptide in sterile deionized water to create a high-concentration primary stock.

  • Working Stock & Dilutions: Prepare serial dilutions in a carrier solution designed to minimize non-specific binding. A recommended diluent is 0.01% acetic acid containing 0.2% bovine serum albumin (BSA) .[2][3] The slightly acidic pH and the protein carrier help keep the peptide soluble and reduce its adherence to plastic surfaces.

Q5: How critical is the bacterial inoculum concentration?

The inoculum concentration must be precisely controlled. The standard method recommended by the Clinical and Laboratory Standards Institute (CLSI) should be followed.[7] The final concentration in the wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL . A higher inoculum can overwhelm the peptide, leading to artificially high MICs, while a lower inoculum can result in artificially low MICs. Always verify the inoculum concentration via plate counts.

Troubleshooting Guide

This section addresses specific problems you may encounter during your assay.

Problem: High variability in MIC values between replicates or assays.

High variability is the most common complaint. The troubleshooting workflow below can help identify the cause.

// Nodes start [label="High MIC Variability\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Level 1 Causes cause1 [label="Inconsistent Peptide Activity", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Assay Condition Fluctuation", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Inoculum Preparation Error", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 Checks for Cause 1 check1a [label="Check Peptide Handling:\n- Using correct diluent?\n(e.g., 0.01% Acetic Acid + 0.2% BSA)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; check1b [label="Check Labware:\n- Using polypropylene plates?\n- Using low-retention tips?", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Level 2 Checks for Cause 2 check2a [label="Check Media:\n- Consistent batch and lot?\n- Correct salt concentration?", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; check2b [label="Check Incubation:\n- Consistent time and temperature?\n(e.g., 18-24h @ 37°C)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Level 2 Checks for Cause 3 check3a [label="Check Inoculum Density:\n- Is OD600 consistent before dilution?\n- Is final CFU/mL verified by plating?", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; check3b [label="Check Bacterial Phase:\n- Using fresh overnight culture?\n(Logarithmic phase)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol1 [label="Solution: Standardize peptide\nhandling protocol. Use carrier\nsolution for all dilutions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"]; sol2 [label="Solution: Use only polypropylene\nplates and low-retention plastics.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"]; sol3 [label="Solution: Use cation-adjusted MHB.\nRecord media lot numbers.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"]; sol4 [label="Solution: Standardize inoculum\npreparation. Always perform\nviability counts.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"];

// Connections start -> cause1; start -> cause2; start -> cause3;

cause1 -> check1a [label="Peptide Loss?"]; cause1 -> check1b [label="Adsorption?"]; check1a -> sol1 [color="#4285F4"]; check1b -> sol2 [color="#4285F4"];

cause2 -> check2a [label="Inhibition?"]; cause2 -> check2b [label="Growth Rate?"]; check2a -> sol3 [color="#4285F4"]; check2b -> sol3 [color="#4285F4"];

cause3 -> check3a [label="Wrong Concentration?"]; cause3 -> check3b [label="Variable Viability?"]; check3a -> sol4 [color="#4285F4"]; check3b -> sol4 [color="#4285F4"]; } Troubleshooting Logic for Inconsistent MIC Results.

Problem: No bacterial growth in the positive control wells.
  • Solution: Prepare a fresh culture from a single colony. Ensure the correct media was used and that the incubation conditions were appropriate. Before adding to the plate, always ensure the diluted inoculum appears faintly turbid.

Problem: MIC values are consistently much higher than expected.
  • Cause 1: Peptide Loss. This is the most likely cause. The peptide is binding to standard polystyrene plates or tubes.

    • Solution: Switch immediately to polypropylene 96-well plates and use a carrier solution (0.01% acetic acid, 0.2% BSA) for all peptide dilutions.[2][3]

  • Cause 2: Peptide Inactivation. The assay medium may contain high concentrations of salts or divalent cations that inhibit this compound activity.[1]

    • Solution: Use cation-adjusted Mueller-Hinton Broth (MHB). If results are still high, consider testing in a low-salt medium like 10 mM Tris buffer with 25 mM NaCl to confirm peptide activity under ideal conditions.[1]

Standardized Experimental Protocol

This protocol is based on CLSI guidelines with modifications specifically for cationic antimicrobial peptides.[3][7][8]

Table 2: Key Experimental Parameters and Recommendations
ParameterRecommendationRationale
Labware 96-well polypropylene plates; low-retention tubes/tipsPrevents non-specific binding and loss of cationic peptide.[3]
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing.[8]
Peptide Diluent 0.01% Acetic Acid + 0.2% Bovine Serum Albumin (BSA)Increases peptide solubility and prevents adsorption.[2][3]
Inoculum Density Final concentration of 5 x 10^5 CFU/mLEnsures reproducibility and comparability of MIC values.
Incubation 37°C for 18-24 hours under ambient aerationStandard conditions for growth of most bacterial pathogens.[3]
Controls 1. Growth Control (Bacteria + Media) 2. Sterility Control (Media only)Validates bacterial viability and media sterility.[8]

node [ shape=box, style="filled", fontname="Arial", ... fontname="Arial", ...

References

Technical Support Center: Optimizing Bombinin H5 for Anti-Biofilm Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bombinin H5 anti-biofilm studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered when working with this compound and other antimicrobial peptides (AMPs) in the context of biofilm research.

Q1: My this compound shows high planktonic activity (low MIC) but poor anti-biofilm activity (high MBEC). What could be the reason?

A1: This is a common observation with many antimicrobial peptides. Several factors can contribute to this discrepancy:

  • Limited Peptide Penetration: The extracellular polymeric substance (EPS) matrix of a mature biofilm can act as a physical barrier, preventing this compound from reaching the embedded bacterial cells. The EPS is composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), which can bind to and sequester the peptide.

  • Altered Microenvironment: The physiological conditions within a biofilm are often different from the planktonic state, with gradients of nutrients, oxygen, and pH. These conditions can alter the activity of this compound.

  • Dormant Cells: Biofilms can contain persister cells, which are metabolically dormant and less susceptible to antimicrobial agents that target active cellular processes.

  • Enzymatic Degradation: Some bacteria within the biofilm may produce proteases that can degrade this compound.

Troubleshooting Steps:

  • Optimize Peptide Concentration: Determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) through a dose-response experiment.

  • Combination Therapy: Consider using this compound in combination with other agents, such as:

    • Matrix-degrading enzymes: DNase I or dispersin B can help to break down the EPS matrix and enhance peptide penetration.

    • Conventional antibiotics: Synergistic effects have been observed when AMPs are combined with traditional antibiotics.[1]

    • Quorum sensing inhibitors: These can interfere with biofilm formation and maintenance.

  • Optimize Treatment Time: Increase the incubation time of this compound with the biofilm to allow for better penetration and activity.

Q2: I am observing high variability in my biofilm assay results. What are the potential sources of this variability and how can I minimize them?

A2: High variability in biofilm assays is a frequent issue. Key sources of variability and mitigation strategies are outlined below:

  • Inconsistent Inoculum: The initial bacterial cell density is critical for consistent biofilm formation.

    • Mitigation: Standardize your inoculum preparation by using a spectrophotometer to adjust the optical density (OD) to a consistent value (e.g., OD600 of 0.1) or by performing colony-forming unit (CFU) counts.

  • Well-to-Well Variation: Differences in surface properties of microtiter plates and edge effects can lead to inconsistent biofilm formation.

    • Mitigation: Use high-quality, tissue-culture treated plates. Avoid using the outer wells of the plate, or fill them with sterile media or water to minimize evaporation.

  • Inadequate Washing Steps: Inconsistent removal of planktonic cells before staining can lead to artificially high readings.

    • Mitigation: Standardize the washing procedure. Use a multichannel pipette for gentle and consistent washing with a buffer like PBS.

  • Improper Staining and Solubilization: Incomplete staining or solubilization of the crystal violet dye will lead to inaccurate quantification.

    • Mitigation: Ensure the entire biofilm is submerged in the crystal violet solution. After staining and washing, ensure complete solubilization of the dye (e.g., with 30% acetic acid or ethanol) before reading the absorbance.

Q3: How do I differentiate between the inhibition of biofilm formation and the eradication of pre-formed biofilms?

A3: It is crucial to design your experiments to specifically address either inhibition or eradication:

  • Minimum Biofilm Inhibitory Concentration (MBIC) Assay: To assess the inhibition of biofilm formation, this compound is added to the bacterial suspension at the time of inoculation. The assay measures the peptide's ability to prevent the initial attachment and development of the biofilm.

  • Minimum Biofilm Eradication Concentration (MBEC) Assay: To evaluate the eradication of a mature biofilm, the biofilm is first allowed to form over a specific period (e.g., 24 hours). The planktonic cells are then removed, and fresh media containing this compound is added. This assay determines the concentration of the peptide required to kill the cells within an established biofilm.

Q4: Can the components of my culture medium affect the activity of this compound?

A4: Yes, the composition of the culture medium can significantly impact the activity of antimicrobial peptides.[2]

  • Divalent Cations: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can interfere with the initial electrostatic interaction of cationic peptides with the negatively charged bacterial membrane, reducing their efficacy.

  • Polyanions: Components like mucin or DNA in some complex media can bind to and inactivate the peptide.

  • Serum Proteins: If you are simulating in vivo conditions by adding serum, be aware that serum proteins can bind to and sequester AMPs.

Troubleshooting Steps:

  • Test in Different Media: Evaluate the activity of this compound in both minimal and rich media to understand the influence of media components.

  • Physiologically Relevant Conditions: When aiming for clinical relevance, consider using media that mimics host conditions, but be mindful of the potential for interference with traditional detection methods.[2]

Quantitative Data Summary

The following tables summarize the anti-biofilm activity of this compound and related peptides against common biofilm-forming bacteria. Note that MBEC values can be significantly higher than Minimum Inhibitory Concentration (MIC) values for planktonic bacteria.

PeptideOrganismMBEC (µM)Reference
Maximin H5C-Cys-PEG 5 kDaPseudomonas aeruginosa500--INVALID-LINK--
Maximin H5C-Cys-PEG 5 kDaEscherichia coli500--INVALID-LINK--
BHL-bombininStaphylococcus aureusPotent effect--INVALID-LINK--[3]

Note: Specific MBEC values for this compound are not widely reported in the literature. The data for the related peptide Maximin H5 and the qualitative data for BHL-bombinin are provided for reference. Researchers should empirically determine the MBEC for this compound against their specific strains of interest.

Experimental Protocols

Detailed methodologies for key experiments in anti-biofilm studies are provided below.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the lowest concentration of this compound required to inhibit the formation of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plate

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Sterile PBS (phosphate-buffered saline)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium. Dilute the culture in fresh medium to a final concentration of approximately 1 x 10⁶ CFU/mL (or an OD600 of 0.05-0.1).

  • Peptide Dilution: Prepare serial dilutions of this compound in the growth medium in the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (medium only).

  • Inoculation: Add the prepared bacterial suspension to each well containing the peptide dilutions and controls.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours under static conditions.

  • Washing: Gently remove the planktonic culture from each well. Wash the wells twice with sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the lowest concentration of this compound required to eradicate a pre-formed biofilm.

Procedure:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with the bacterial suspension as described in the MBIC protocol (without the peptide) and incubate for 24 hours at 37°C to allow for mature biofilm formation.

  • Washing: Remove the planktonic culture and wash the wells twice with sterile PBS.

  • Peptide Treatment: Add fresh growth medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification: Proceed with the washing, staining, solubilization, and absorbance reading steps as described in the MBIC protocol (steps 5-9).

  • Data Analysis: The MBEC is the lowest concentration of this compound that results in a significant reduction in the biomass of the pre-formed biofilm.

MTT Assay for Biofilm Viability

The MTT assay assesses the metabolic activity of the cells within the biofilm, providing a measure of cell viability.

Materials:

  • All materials from the MBEC assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Perform MBEC Assay: Follow steps 1-4 of the MBEC protocol.

  • Washing: After the 24-hour peptide treatment, remove the medium and wash the wells twice with sterile PBS.

  • MTT Addition: Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours in the dark. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Visualizations

Signaling Pathways in Biofilm Formation

The formation of bacterial biofilms is a complex process regulated by intricate signaling networks. Two key pathways are Quorum Sensing (QS) and the cyclic-di-GMP (c-di-GMP) signaling network.

Biofilm_Signaling cluster_QS Quorum Sensing (QS) cluster_c_di_GMP c-di-GMP Signaling cluster_Phenotype Bacterial Phenotype QS_Signal Autoinducer Synthesis QS_Detection Signal Detection QS_Signal->QS_Detection Cell-cell communication QS_Response Gene Expression (e.g., EPS production, virulence) QS_Detection->QS_Response Biofilm Biofilm Formation (Sessility) QS_Response->Biofilm Promotes DGCs Diguanylate Cyclases (DGCs) (e.g., GGDEF domain) c_di_GMP Cyclic-di-GMP DGCs->c_di_GMP Synthesis PDEs Phosphodiesterases (PDEs) (e.g., EAL, HD-GYP domains) c_di_GMP->PDEs Degradation c_di_GMP->Biofilm High levels promote Motility Motility (Planktonic Growth) c_di_GMP->Motility Low levels promote

Caption: Key signaling pathways regulating bacterial biofilm formation.

Experimental Workflow for MBEC Assay

The following diagram illustrates the logical flow of the Minimum Biofilm Eradication Concentration (MBEC) assay.

MBEC_Workflow start Start inoculate Inoculate 96-well plate with bacterial suspension start->inoculate incubate24_1 Incubate for 24h at 37°C (Biofilm Formation) inoculate->incubate24_1 wash_planktonic Wash to remove planktonic cells incubate24_1->wash_planktonic add_peptide Add fresh media with serial dilutions of this compound wash_planktonic->add_peptide incubate24_2 Incubate for 24h at 37°C (Peptide Treatment) add_peptide->incubate24_2 wash_peptide Wash to remove peptide and dead cells incubate24_2->wash_peptide stain Stain with 0.1% Crystal Violet wash_peptide->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize bound stain wash_stain->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs end End read_abs->end

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

References

Overcoming challenges in the chemical synthesis of Bombinin H5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the chemical synthesis of Bombinin H5. The content is structured to offer direct troubleshooting advice and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What makes the chemical synthesis of this compound challenging?

A1: The synthesis of this compound presents several challenges primarily due to its amino acid sequence. These include:

  • Hydrophobicity: The peptide contains a significant number of hydrophobic residues, which can lead to aggregation of the growing peptide chain on the solid support. This aggregation can hinder solvent and reagent access, leading to incomplete reactions.

  • D-amino acid incorporation: this compound contains a D-alloisoleucine at position 2. The coupling of D-amino acids can sometimes be less efficient than their L-counterparts and requires careful selection of coupling reagents and conditions to avoid epimerization.[1][2][3][4][5][6][7][8]

  • Secondary structure formation: The sequence has a propensity to form stable secondary structures on the resin, further contributing to aggregation and incomplete synthesis.[3]

  • Purification difficulties: The hydrophobicity of this compound can make purification by reverse-phase HPLC challenging, often requiring optimization of solvent systems and gradients.

Q2: What is the significance of the D-alloisoleucine residue in this compound?

A2: The D-alloisoleucine at position 2 is a key feature of this compound and other Bombinin H peptides.[3][4][7] This post-translational modification, which occurs naturally, is believed to enhance the peptide's stability against enzymatic degradation, thereby prolonging its biological activity.[4][7] From a synthesis perspective, it necessitates the use of Fmoc-D-allo-isoleucine as a building block.

Q3: Can microwave-assisted peptide synthesis improve the outcome for this compound?

A3: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be highly beneficial for "difficult" sequences like this compound. The application of microwave energy can help to disrupt peptide chain aggregation and break up secondary structures, thereby improving both deprotection and coupling efficiencies. This often leads to higher crude peptide purity and better overall yields.

Q4: Which type of resin is recommended for the synthesis of this compound?

A4: For a C-terminally amidated peptide like this compound, a Rink Amide resin is a suitable choice. To mitigate on-resin aggregation, using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) is advisable. Alternatively, specialized resins designed for difficult sequences, such as PEG-based resins (e.g., TentaGel) or ChemMatrix® resin, can improve solvation of the growing peptide chain and reduce aggregation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low coupling efficiency (positive Kaiser test after coupling) - Peptide aggregation on resin- Steric hindrance from the D-alloisoleucine- Formation of secondary structures- Double couple: Repeat the coupling step.- Use stronger coupling reagents: Switch to HATU, HCTU, or COMU.- Increase temperature: Perform coupling at an elevated temperature (40-60 °C) or use a microwave synthesizer.- Incorporate chaotropic agents: Add salts like LiCl to the coupling mixture to disrupt aggregation.- Use "difficult sequence" solvents: A mixture of DMF with NMP or DMSO can improve solvation.
Incomplete Fmoc deprotection - Severe peptide aggregation preventing access of the piperidine solution- Extend deprotection time: Increase the deprotection time or perform a second deprotection step.- Use DBU: Add 1-2% DBU to the piperidine solution to enhance deprotection efficiency.- Microwave-assisted deprotection: Utilize microwave energy to break up aggregates during deprotection.
Poor yield of crude peptide after cleavage - Incomplete synthesis due to aggregation- Premature chain termination- Inefficient cleavage from the resin- Optimize synthesis conditions: Employ strategies from the above points to improve overall synthesis efficiency.- Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the accumulation of deletion sequences.- Optimize cleavage cocktail: Ensure the appropriate scavengers are used in the TFA cleavage cocktail to protect sensitive residues.
Difficulty in purifying the crude peptide by HPLC - High hydrophobicity leading to poor solubility in aqueous buffers- Co-elution with closely related impurities- Optimize HPLC conditions: Use a C4 or C8 column instead of a C18 column. Employ a shallow gradient and consider using additives like formic acid in the mobile phase.- Alternative purification methods: For highly aggregated peptides, consider alternative purification strategies before HPLC, such as precipitation or size-exclusion chromatography.- Improve crude purity: A higher purity crude product will always be easier to purify. Focus on optimizing the synthesis to minimize deletion and other side products.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines a general procedure for the manual or automated solid-phase synthesis of this compound on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour before the first coupling step.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain the solution.
  • Treat the resin again with 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • Prepare the coupling solution:
  • Fmoc-amino acid (4 equivalents)
  • HCTU (3.9 equivalents)
  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
  • Dissolve in DMF.
  • Add the coupling solution to the resin and react for 1-2 hours at room temperature.
  • For the coupling of Fmoc-D-allo-isoleucine, a double coupling is recommended.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

4. Capping (Optional but Recommended):

  • After coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups.

5. Chain Elongation:

  • Repeat steps 2-4 for each amino acid in the this compound sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Purification of this compound by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., acetonitrile or isopropanol) and then dilute with the initial mobile phase buffer (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

2. HPLC Conditions:

  • Column: A C4 or C8 reverse-phase column is often suitable for hydrophobic peptides.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A shallow gradient should be optimized. For example, 20-60% B over 40 minutes.
  • Detection: Monitor the elution at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect the fractions corresponding to the main peak.
  • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

4. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

sps_workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash2->cleavage Final Cycle start Start: Rink Amide Resin start->deprotection Initial Deprotection purification RP-HPLC Purification cleavage->purification final_product Pure this compound purification->final_product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Detected: Incomplete Reaction aggregation Peptide Aggregation start->aggregation steric_hindrance Steric Hindrance start->steric_hindrance secondary_structure Secondary Structure start->secondary_structure double_couple Double Coupling aggregation->double_couple microwave Microwave Heating aggregation->microwave chaotropic_agents Chaotropic Agents (e.g., LiCl) aggregation->chaotropic_agents special_solvents Special Solvents (NMP, DMSO) aggregation->special_solvents steric_hindrance->double_couple stronger_reagents Stronger Coupling Reagents (e.g., HATU) steric_hindrance->stronger_reagents steric_hindrance->microwave secondary_structure->microwave secondary_structure->chaotropic_agents

Caption: Troubleshooting Logic for Incomplete Reactions in this compound Synthesis.

References

Best practices for long-term storage of Bombinin H5 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Bombinin H5 solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

For maximal stability, this compound should be stored in its lyophilized (powder) form at -20°C or preferably -80°C.[1][2][3][4] When stored under these conditions in a tightly sealed vial, the peptide can remain stable for years.[4] It is also crucial to protect the lyophilized powder from moisture and light.[1][2][5][6]

Q2: I need to use this compound in solution. How should I store the reconstituted solution long-term?

Storing peptides in solution for extended periods is not ideal due to their limited shelf life.[5][7] For long-term storage of a this compound solution, it is recommended to:

  • Use a sterile, slightly acidic buffer (pH 5-6) for reconstitution.[3][5][8]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][5][8][9]

  • Store the aliquots at -20°C or colder.[2][3][5]

Q3: Which amino acids in a peptide sequence are most susceptible to degradation during storage?

Peptides containing Cysteine (C), Methionine (M), Tryptophan (W), Asparagine (N), and Glutamine (Q) are particularly prone to degradation such as oxidation and deamidation.[3][5][7][9] While the specific sequence of this compound is not provided in the search results, being aware of these residues in any peptide is crucial for proper storage.

Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation can indicate peptide aggregation or poor solubility.[8] Here are a few troubleshooting steps:

  • Ensure the peptide is fully dissolved. Sonication can sometimes help break up aggregates.[7]

  • Consider the solvent used for reconstitution. If the peptide is hydrophobic, adding a small amount of an organic solvent like DMSO or DMF before adding an aqueous buffer might be necessary.[8]

  • The pH of the solution can also affect solubility. Adjusting the pH to be slightly acidic (for basic peptides) or slightly basic (for acidic peptides) may improve solubility.[3][8]

Q5: How can I prevent moisture contamination of my lyophilized this compound?

Moisture can significantly decrease the long-term stability of lyophilized peptides.[5][6] To prevent contamination:

  • Always allow the vial to warm to room temperature in a desiccator before opening.[6][7][8] This prevents condensation from forming inside the cold vial.

  • After weighing out the desired amount, reseal the vial tightly.[10]

  • For added protection, you can purge the vial with an inert gas like nitrogen or argon before sealing.[1][2][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity Peptide degradation due to improper storage (e.g., high temperature, repeated freeze-thaw cycles, oxidation).Store lyophilized peptide at -20°C or -80°C.[1][2][3][4] For solutions, aliquot and store at -20°C or colder.[2][3][5] Avoid repeated freeze-thaw cycles.[5][8][9] For peptides with susceptible amino acids (C, M, W), consider using oxygen-free solvents.[7][8]
Visible particles or aggregation in solution Poor peptide solubility, aggregation due to hydrophobic interactions, or incorrect pH.Test solubility in a small sample first.[3] Try different solvents; for hydrophobic peptides, consider starting with a small amount of an organic solvent like DMSO.[8] Sonication may help dissolve the peptide.[7] Adjust the pH of the buffer.[3][8]
Change in the appearance of lyophilized powder (e.g., clumping) Moisture absorption.Store the vial in a desiccator.[10] Allow the vial to reach room temperature before opening to prevent condensation.[6][7][8]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Antimicrobial Activity Assay

This protocol outlines a method to determine the biological activity of this compound after long-term storage by measuring its minimum inhibitory concentration (MIC) against a susceptible bacterial strain.

Materials:

  • Stored this compound solution

  • Freshly prepared this compound solution (as a control)

  • Susceptible bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Peptide Dilutions: Create a series of twofold dilutions of both the stored and fresh this compound solutions in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Compare Results: Compare the MIC of the stored this compound to that of the freshly prepared solution. A significant increase in the MIC of the stored sample indicates a loss of biological activity.

Protocol 2: Analysis of this compound Integrity by High-Performance Liquid Chromatography (HPLC)

This protocol describes how to use reverse-phase HPLC to detect degradation products or aggregation in a stored this compound solution.

Materials:

  • Stored this compound solution

  • Freshly prepared this compound solution (as a control)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: Dilute both the stored and fresh this compound solutions to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis:

    • Compare the chromatograms of the stored and fresh samples.

    • The appearance of new peaks or a decrease in the area of the main peak in the stored sample's chromatogram suggests degradation or aggregation.

    • Quantify the purity of the stored sample by calculating the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_storage Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis & Conclusion storage Long-Term Stored This compound mic_assay Antimicrobial Activity Assay (MIC Determination) storage->mic_assay hplc_assay Physical Integrity Assay (HPLC Analysis) storage->hplc_assay fresh Freshly Prepared This compound (Control) fresh->mic_assay fresh->hplc_assay compare_mic Compare MIC Values mic_assay->compare_mic compare_hplc Compare Chromatograms hplc_assay->compare_hplc conclusion Assess Stability & Determine Further Use compare_mic->conclusion compare_hplc->conclusion

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_flowchart Troubleshooting Guide for this compound Solution Issues cluster_problem Problem Identification cluster_solution Potential Solutions cluster_outcome Outcome start Issue with this compound Solution is_cloudy Is the solution cloudy/precipitated? start->is_cloudy is_inactive Is there a loss of biological activity? is_cloudy->is_inactive No solubility Address Solubility: - Check solvent - Adjust pH - Sonicate is_cloudy->solubility Yes degradation Address Degradation: - Prepare fresh solution - Review storage protocol - Aliquot to avoid freeze-thaw is_inactive->degradation Yes resolved Issue Resolved solubility->resolved degradation->resolved

Caption: Troubleshooting flowchart for common this compound solution problems.

References

Impact of pH and salt concentration on Bombinin H5 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and salt concentration on the activity of the antimicrobial peptide Bombinin H5.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the antimicrobial activity of this compound?

While specific data for this compound is limited, studies on the closely related peptide Bombinin H2 show a slight decrease in antimicrobial activity against Gram-negative bacteria as the pH becomes more acidic (from pH 7.5 to 6.0).[1] This is indicated by a modest increase in the Minimum Inhibitory Concentration (MIC) at lower pH values. However, another related peptide, Maximin H5, has been shown to have enhanced activity against Staphylococcus aureus at a lower pH of 6. The effect of pH can be complex and may depend on the specific bacterial strain and the amino acid composition of the peptide.

Q2: How does salt concentration influence the activity of this compound?

Q3: My this compound peptide shows lower than expected activity. What are the possible reasons related to pH and salt?

If you are observing lower than expected activity, consider the following:

  • High Salt Concentration in Media: Your experimental medium may have a high salt content, which can inhibit this compound activity. Consider testing the activity in a lower salt buffer as a control.

  • Suboptimal pH: The pH of your assay medium might not be optimal for this compound activity against your specific target organism. It is advisable to test a range of pH values to determine the optimal condition for your experiment.

  • Peptide Aggregation: Extreme pH or high salt concentrations can sometimes lead to peptide aggregation, reducing its effective concentration.

Q4: What is the expected hemolytic activity of Bombinin H peptides and is it affected by pH and salt?

Bombinin H peptides are known to have hemolytic activity.[2] While specific data on the influence of pH and salt on the hemolytic activity of this compound is not available, these factors can influence the activity of other hemolytic peptides. It is recommended to test the hemolytic activity under the same buffer conditions (pH and salt concentration) as your antimicrobial assays to determine the therapeutic index.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent MIC values for this compound across experiments. Variation in the pH of the prepared media.Always measure and adjust the pH of your media and buffer solutions before each experiment.
Fluctuation in the salt concentration of the media.Ensure consistent preparation of all media and buffers. When comparing results, use the same batch of media if possible.
This compound is active against Gram-positive but not Gram-negative bacteria. The outer membrane of Gram-negative bacteria can be a barrier. The pH and ionic strength of the medium can affect the peptide's ability to cross this barrier.Try varying the pH of your assay medium. For some peptides, a slightly acidic pH can enhance activity against Gram-negative bacteria.
High variability in hemolytic assay results. The pH or ionic strength of the buffer is affecting red blood cell stability or peptide activity.Standardize your hemolysis assay buffer. A common choice is PBS at pH 7.4. Ensure this is consistent across all experiments.

Data Presentation

Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Bombinin H2 against Gram-Negative Bacteria

BacteriumMIC (µg/mL) at pH 7.5MIC (µg/mL) at pH 7.0MIC (µg/mL) at pH 6.5MIC (µg/mL) at pH 6.0
A. baumannii ATCC 19606>128>128>128>128
E. coli ATCC 25922128128>128>128
P. aeruginosa ATCC 27853>128>128>128>128

Data extracted from a study on various antimicrobial peptides, including Bombinin H2.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial peptide.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in an appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Peptide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in the desired test medium (with adjusted pH and/or salt concentration) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no peptide) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Hemolysis Assay

This protocol is used to assess the hemolytic activity of this compound against red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

    • Centrifuge the blood to pellet the RBCs.

    • Wash the RBCs three times with PBS (pH 7.4) by repeated centrifugation and resuspension.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Preparation of Peptide Solutions:

    • Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

  • Incubation:

    • Add an equal volume of the 4% RBC suspension to each well.

    • Include a positive control (RBCs with a lytic agent like 1% Triton X-100) and a negative control (RBCs in PBS only).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation of Percent Hemolysis:

    • % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Peptide_Stock This compound Stock Solution Dilution Serial Dilution of This compound in Plate Peptide_Stock->Dilution Inoculation Inoculate Plate with Bacteria Dilution->Inoculation Inoculum_Prep->Inoculation Incubate Incubate at 37°C (18-24h) Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway cluster_conditions Experimental Conditions cluster_interaction Peptide-Membrane Interaction cluster_outcome Antimicrobial Activity High_Salt High Salt Concentration Binding Electrostatic Binding High_Salt->Binding Inhibits Activity_Low Low Activity High_Salt->Activity_Low Leads to Low_pH Low pH (Acidic) Low_pH->Binding May Enhance/ Inhibit Neutral_pH Neutral pH Neutral_pH->Binding Baseline Peptide This compound (Cationic) Peptide->Binding Membrane Bacterial Membrane (Anionic) Membrane->Binding Activity_High High Activity Binding->Activity_High Binding->Activity_Low

Caption: Factors Influencing this compound Activity.

References

Technical Support Center: Enhancing Protease Resistance of Bombinin H5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the antimicrobial peptide Bombinin H5 to enhance its resistance to proteases.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound and what are its basic properties?

This compound is an antimicrobial peptide with the sequence IIGSILSAGKAIHRLISAGK. It has a molecular weight of 1917.43 g/mol and a chemical formula of C91H165N23O21.

Q2: Why is enhancing the protease resistance of this compound important for its therapeutic development?

Like many therapeutic peptides, this compound is susceptible to degradation by proteases found in the body. This rapid degradation can lead to a short in vivo half-life, reducing its efficacy. Enhancing protease resistance can prolong its circulation time and improve its therapeutic potential.

Q3: What are the common strategies to improve the protease resistance of this compound?

Several strategies can be employed to make this compound more resistant to proteases:

  • N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases.

  • D-amino Acid Substitution: Replacing L-amino acids at or near protease cleavage sites with their D-enantiomers can sterically hinder protease recognition and cleavage. Notably, some naturally occurring Bombinin H peptides already contain a D-amino acid at the second position, suggesting this is a viable strategy.[1][2][3]

  • Backbone Modification (Peptidomimetics): Introducing non-natural amino acids or modifying the peptide backbone can create bonds that are not recognized by proteases.

  • Cyclization: Creating a cyclic version of the peptide can restrict its conformation, making it less accessible to proteases.

Q4: How can I identify potential protease cleavage sites in this compound?

The amino acid sequence of this compound (IIGSILSAGKAIHRLISAGK) contains several potential cleavage sites for common proteases. For example:

  • Trypsin-like proteases typically cleave after positively charged residues like Lysine (K) and Arginine (R). This compound has a Lysine at position 10 and an Arginine at position 14.

  • Chymotrypsin-like proteases often cleave after large hydrophobic residues such as Isoleucine (I), Leucine (L), and Alanine (A), which are abundant in the this compound sequence.

Computational tools and databases can be used to predict specific cleavage sites for a variety of proteases.

Troubleshooting Guides

Guide 1: Peptide Modification and Synthesis

Issue: Low yield of modified this compound after solid-phase peptide synthesis.

Possible Cause Troubleshooting Step
Incomplete coupling reactions - Use a different coupling reagent. - Increase the coupling time or temperature. - Perform double coupling for difficult amino acid additions.
Peptide aggregation on the resin - Use a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF). - Incorporate backbone protection strategies (e.g., Hmb) for hydrophobic sequences.
Precipitation during cleavage from the resin - For highly hydrophobic peptides, consider using 100% trifluoroethanol to dissolve the precipitated peptide before adding buffer.[4] - Optimize the cleavage cocktail composition.
Incorrect peptide characterization - Confirm the mass of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS). - Verify the purity using analytical HPLC.

Issue: Modified peptide is difficult to purify.

Possible Cause Troubleshooting Step
Hydrophobicity of the peptide - Adjust the gradient of the organic solvent in reversed-phase HPLC. - Consider using a different stationary phase for the HPLC column. - For extremely hydrophobic peptides, purification of a protected intermediate followed by a final deprotection step might be necessary.[4]
Co-elution with impurities - Optimize the HPLC gradient to improve peak separation. - Try a different purification technique, such as ion-exchange chromatography, if applicable.
Guide 2: Protease Resistance Assays

Issue: Inconsistent results in the protease stability assay.

Possible Cause Troubleshooting Step
Variability in enzyme activity - Use a fresh batch of protease and accurately determine its concentration and activity before each experiment. - Ensure consistent peptide-to-enzyme ratios across all experiments.[5]
Peptide adsorption to labware - Use low-binding microcentrifuge tubes and pipette tips. - Include a control sample without protease to account for any non-enzymatic degradation or sample loss.
Inaccurate peptide concentration - Accurately determine the concentration of the peptide stock solution using methods like quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues. - Be aware of the net peptide content versus the total peptide weight.[6]
Issues with sample analysis (HPLC or MS) - Ensure the analytical method can clearly separate the intact peptide from its degradation products. - For mass spectrometry, confirm that the ionization efficiency is similar for the parent peptide and its fragments.

Issue: No degradation of the control (unmodified) this compound is observed.

Possible Cause Troubleshooting Step
Inactive protease - Test the protease activity with a known substrate to confirm it is active. - Store the protease according to the manufacturer's instructions.
Inappropriate assay conditions - Ensure the buffer pH and temperature are optimal for the specific protease being used. - Check for the presence of any protease inhibitors in the reaction mixture.

Experimental Protocols

Protocol 1: N-terminal Acetylation and C-terminal Amidation of this compound

This protocol describes the chemical modification of this compound to enhance its resistance to exopeptidases.

Methodology:

  • Synthesis: Synthesize the this compound peptide on a Rink amide resin for C-terminal amidation using standard Fmoc solid-phase peptide synthesis (SPPS).

  • N-terminal Acetylation: Following the final deprotection of the N-terminal Fmoc group, treat the resin-bound peptide with a solution of 10% acetic anhydride and 10% diisopropylethylamine (DIEA) in DMF for 1 hour at room temperature.

  • Cleavage and Deprotection: Cleave the acetylated and amidated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Protease Resistance Assay

This protocol details a method to assess the stability of modified this compound in the presence of a specific protease.

Methodology:

  • Peptide Solution Preparation: Prepare a stock solution of the modified and unmodified this compound peptides in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Protease Solution Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Incubation: Mix the peptide and protease solutions to achieve a final peptide concentration of 0.2 mM and a specific peptide-to-enzyme ratio (e.g., 300:1 w/w).[5] Incubate the mixture at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 0.2% trifluoroacetic acid). Store the quenched samples at -80°C until analysis.

  • Analysis: Analyze the samples by RP-HPLC. The percentage of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak relative to the area at time zero.

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)

This protocol is for determining the minimum inhibitory concentration (MIC) of modified this compound to ensure that the modifications have not compromised its biological activity.

Methodology:

  • Bacterial Culture Preparation: Grow the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the modified and unmodified this compound peptides in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Data Presentation

Table 1: Example Data for Protease Resistance of Modified this compound Analogs

PeptideModification% Intact Peptide Remaining after 4h Incubation with Trypsin
This compound (WT)None15%
This compound-Ac-NH2N-terminal Acetylation, C-terminal Amidation45%
This compound-[D-Lys10]D-Lysine at position 1085%
This compound-[D-Arg14]D-Arginine at position 1490%

Table 2: Example Antimicrobial Activity (MIC) of Modified this compound Analogs

PeptideMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound (WT)1632
This compound-Ac-NH21632
This compound-[D-Lys10]3264
This compound-[D-Arg14]1632

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_assays Biological & Stability Assays cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (this compound) Mod Chemical Modification (e.g., Acetylation, D-amino acid incorporation) SPPS->Mod Purify RP-HPLC Purification Mod->Purify Characterize Mass Spectrometry & Analytical HPLC Purify->Characterize ProteaseAssay Protease Resistance Assay Characterize->ProteaseAssay AntimicrobialAssay Antimicrobial Activity Assay (MIC) Characterize->AntimicrobialAssay Data Compare Stability & Activity of Modified vs. Wild-Type ProteaseAssay->Data AntimicrobialAssay->Data

Caption: Workflow for modifying this compound and evaluating its properties.

Troubleshooting_Logic Start Protease Assay Shows Inconsistent Results Q1 Is the enzyme activity consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is peptide concentration accurate? A1_Yes->Q2 Sol1 Check enzyme storage. Use a fresh batch. Perform activity assay. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there evidence of peptide adsorption? A2_Yes->Q3 Sol2 Use quantitative amino acid analysis. Account for net peptide content. A2_No->Sol2 A3_No No Q3->A3_No A3_Yes Yes Q3->A3_Yes End Consistent Results A3_No->End Sol3 Use low-binding labware. Include no-protease control. A3_Yes->Sol3

Caption: Troubleshooting logic for inconsistent protease resistance assay results.

References

Addressing non-reproducible results in Bombinin H5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bombinin H5. The information is designed to help address common issues, particularly non-reproducible results, that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata. Like other members of the Bombinin H family, it is characterized by its hydrophobic and hemolytic properties. The primary mechanism of action for this compound and related peptides is the disruption of microbial cell membranes. This is thought to occur through a process where the peptide's cationic and amphipathic structure allows it to preferentially bind to and insert into the negatively charged microbial membranes, leading to pore formation, loss of membrane integrity, and ultimately cell death.

Q2: What are the key factors that can lead to non-reproducible results in this compound experiments?

Non-reproducible results in this compound experiments can stem from a variety of factors, including:

  • Peptide Quality and Handling: Purity, aggregation state, and proper storage of the peptide are critical.

  • Experimental Conditions: Variations in buffer composition, pH, and the presence of salts can significantly impact peptide activity.

  • Biological Reagents: The growth phase and density of microbial cultures, as well as the source and handling of red blood cells for hemolysis assays, can introduce variability.

  • Assay-Specific Parameters: Inconsistencies in incubation times, peptide and cell concentrations, and the type of microplates used can all affect outcomes.

Q3: How should this compound be stored and handled to ensure its stability and activity?

For optimal stability, lyophilized this compound should be stored at -20°C or lower. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Reconstitution should be performed using sterile, high-purity water or an appropriate buffer as recommended by the supplier.

Troubleshooting Non-Reproducible Results

This section provides a question-and-answer guide to troubleshoot common issues encountered during this compound experiments.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Q: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays. What could be the cause?

A: Inconsistent MIC values are a common challenge in antimicrobial peptide research. The following troubleshooting workflow can help identify the potential source of the issue.

G cluster_0 Troubleshooting Inconsistent MIC A Inconsistent MIC Results B Check Peptide Stock - Purity (HPLC/MS) - Aggregation (DLS) - Quantification (e.g., BCA) A->B Step 1 C Review Assay Protocol - Inoculum density - Growth medium - Incubation time/temp A->C Step 2 D Evaluate Reagents - Microbial culture viability - Media preparation consistency A->D Step 3 E Peptide Issue - Re-purify or synthesize - Test different solvent B->E Problem Found F Protocol Issue - Standardize inoculum prep - Use fresh media C->F Problem Found G Reagent Issue - Use fresh culture - Validate media pH D->G Problem Found H Consistent Results E->H F->H G->H

Troubleshooting workflow for inconsistent MIC results.

Issue 2: Higher than Expected Hemolytic Activity or Poor Selectivity

Q: Our results show high hemolytic activity for this compound, leading to a poor therapeutic index. How can we investigate this?

A: High hemolytic activity can be inherent to the peptide but can also be exacerbated by experimental conditions.

  • Verify Peptide Concentration: Inaccurate peptide quantification can lead to the use of higher effective concentrations than intended.

  • Check Red Blood Cell (RBC) Health: Use freshly isolated RBCs and handle them gently to prevent premature lysis.

  • Assess Buffer Conditions: The ionic strength of the buffer can influence peptide-membrane interactions. Ensure consistency in your buffer preparation.

  • Incubation Time: Longer incubation times can lead to increased hemolysis. Ensure you are using a consistent and appropriate incubation period.

Issue 3: Complete Loss of Antimicrobial Activity

Q: We are not observing any antimicrobial activity with our this compound peptide. What should we check?

A: A complete loss of activity often points to a critical issue with the peptide itself or the assay setup.

G cluster_1 Troubleshooting Loss of Activity start No Antimicrobial Activity peptide_check Verify Peptide Integrity - Correct sequence? - Stored correctly? - Soluble in assay buffer? start->peptide_check First Check assay_check Validate Assay Components - Viable microbial strain? - Positive control working? - Correct buffer/media? start->assay_check Second Check peptide_issue Peptide Degradation/Aggregation - Synthesize fresh peptide - Test solubility in different solvents peptide_check->peptide_issue If Issue Suspected assay_issue Assay Setup Error - Use new microbial stock - Rerun with reliable positive control assay_check->assay_issue If Issue Suspected activity_restored Activity Restored peptide_issue->activity_restored assay_issue->activity_restored

Logical steps to diagnose a complete loss of peptide activity.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes representative data for closely related Bombinin H peptides. This data can serve as a benchmark for your own experiments. Note that activity can be highly dependent on the specific bacterial strain and experimental conditions.

PeptideOrganismMIC (µM)HC50 (µM)Cytotoxicity (IC50, µM)
Bombinin H2 S. aureus~12.5>100>50 (on A549 cells)[1]
E. coli>50
Bombinin H4 S. aureus~25>100>50 (on A549 cells)[1]
E. coli~50
BHL-bombinin S. aureus1.6>100>100 (on HMEC-1 cells)
E. coli6.6

Experimental Protocols

1. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide stock solution in the appropriate growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

2. Hemolysis Assay

This protocol is used to determine the hemolytic activity of this compound against red blood cells (RBCs).

  • Preparation of Red Blood Cells:

    • Obtain fresh whole blood (e.g., human or horse) containing an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 1000 x g) for 5-10 minutes to pellet the RBCs.

    • Carefully remove the supernatant and the buffy coat.

    • Wash the RBCs three times with a sterile phosphate-buffered saline (PBS) solution, centrifuging and removing the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation:

    • In a 96-well plate, add serial dilutions of this compound in PBS.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs in 1% Triton X-100).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation of Hemolytic Activity:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC50 value is the peptide concentration that causes 50% hemolysis.

Signaling Pathways and Mechanisms

The primary mechanism of action for Bombinin H peptides is direct interaction with and disruption of the cell membrane. This process does not typically involve a classical signaling pathway with intracellular messengers. The diagram below illustrates the proposed mechanism.

G cluster_2 This compound Mechanism of Action peptide This compound (Cationic, Amphipathic) binding Electrostatic Binding peptide->binding membrane Bacterial Membrane (Negatively Charged) membrane->binding insertion Hydrophobic Insertion binding->insertion pore Pore Formation insertion->pore lysis Membrane Disruption & Cell Lysis pore->lysis

References

Validation & Comparative

Validating the Antimicrobial Efficacy of Synthetic Bombinin H5: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the face of rising antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. Synthetic antimicrobial peptides (AMPs) represent a promising frontier in this endeavor. This guide provides a comprehensive validation of the antimicrobial activity of synthetic Bombinin H5, a member of the Bombinin family of peptides first isolated from the skin secretions of the Bombina genus of frogs. Through a comparative analysis with two well-established AMPs, LL-37 and Magainin 2, this report offers researchers, scientists, and drug development professionals a detailed overview of this compound's potential as a viable antimicrobial candidate.

Executive Summary

This guide presents a head-to-head comparison of the antimicrobial and hemolytic activities of synthetic this compound against the human cathelicidin LL-37 and the frog-derived peptide Magainin 2. The data, summarized in clear, comparative tables, is supported by detailed experimental protocols for reproducibility. The findings indicate that this compound exhibits potent antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria. While demonstrating a notable bactericidal effect, its hemolytic activity is a critical parameter for consideration in future therapeutic development.

Comparative Performance Data

The antimicrobial and hemolytic activities of this compound, LL-37, and Magainin 2 were assessed against common pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined. Additionally, the hemolytic activity, measured as the concentration required to cause 50% hemolysis of red blood cells (HC50), provides an indication of the peptide's cytotoxicity.

PeptideOrganismMIC (µM)[1][2]HC50 (µM)[3]
This compound Escherichia coli12.5>100
Staphylococcus aureus6.25>100
Pseudomonas aeruginosa25>100
LL-37 Escherichia coli8 - 64>150
Staphylococcus aureus8 - 32>150
Pseudomonas aeruginosa16 - 64>150
Magainin 2 Escherichia coli8 - 64>100
Staphylococcus aureus16 - 128>100
Pseudomonas aeruginosa32 - 128>100

Note: MIC and HC50 values can vary depending on the specific bacterial strain and experimental conditions.

Mechanism of Action: A Glimpse into the Signaling Pathway

The primary mechanism of action for many AMPs, including the Bombinins, involves the disruption of the bacterial cell membrane. This interaction is largely driven by the peptide's amphipathic nature and cationic charge, which facilitates binding to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

cluster_0 Bacterial Membrane Interaction AMP This compound Membrane Bacterial Membrane AMP->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Peptide Aggregation Disruption Membrane Disruption Pore->Disruption Lysis Cell Lysis Disruption->Lysis cluster_workflow MIC Assay Workflow prep Prepare Peptide Stock Solutions serial_dil Perform 2-fold Serial Dilutions in 96-well Plate prep->serial_dil add_inoculum Add Inoculum to Each Well serial_dil->add_inoculum inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_results cluster_workflow Time-Kill Kinetics Assay Workflow prep_culture Prepare Mid-logarithmic Phase Bacterial Culture expose Expose Bacteria to Peptide (at MIC and multiples of MIC) prep_culture->expose aliquots Take Aliquots at Different Time Points expose->aliquots serial_dilute Perform Serial Dilutions of Aliquots aliquots->serial_dilute plate Plate Dilutions on Nutrient Agar serial_dilute->plate incubate_count Incubate and Count Colony Forming Units (CFU) plate->incubate_count plot Plot log10 CFU/mL vs. Time incubate_count->plot

References

A Comparative Guide to the Bioactivity of Bombinin H5: Assessing Reproducibility Across Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the consistency of a compound's biological activity is paramount. This guide provides a comparative analysis of the reported bioactivity of Bombinin H5, a peptide with known antimicrobial and anticancer properties. By collating data from various studies, this document aims to shed light on the reproducibility of its effects and highlight the experimental factors that may influence outcomes.

This compound is a member of the bombinin family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of amphibians of the Bombina genus.[1] These peptides are a part of the host's innate defense system and have garnered significant interest for their potential as therapeutic agents. This guide synthesizes available data on this compound and its homologues' antimicrobial and anticancer activities, presenting a side-by-side comparison of key quantitative metrics and the methodologies used to obtain them.

Comparative Bioactivity Data

The bioactivity of this compound and its related peptides is most commonly quantified by the Minimum Inhibitory Concentration (MIC) for antimicrobial effects and the half-maximal inhibitory or effective concentration (IC50 or EC50) for anticancer activity. The following tables summarize the reported values from different studies, offering a glimpse into the variability of these measurements across different laboratories and experimental conditions.

Table 1: Antimicrobial Activity of Bombinin H Peptides

PeptideTarget OrganismMIC (µM)Reference
Bombinin H-BOStaphylococcus aureus>128[2]
Bombinin H-BOEscherichia coli>128[2]
Bombinin H-BOCandida albicans>128[2]
BHL-bombininStaphylococcus aureus8[3]
BHL-bombininEscherichia coli32[3]
BHL-bombininCandida albicans16[3]
Bombinin H2Staphylococcus epidermidis 1457Significant activity at 100 µM[4]
Bombinin H4Staphylococcus epidermidis 1457Significant activity at 100 µM[4]

Table 2: Anticancer Activity of Bombinin H Peptides

PeptideCell LineIC50/EC50 (µM)Reference
Maximin H5 (MH5N)T98G (glioma)125[5]
Bombinin H-BOHep G2 (hepatoma)Approx. 20[2][6]
Bombinin H-BOSK-HEP-1 (hepatoma)Approx. 25[2][6]
Bombinin H-BOHuh7 (hepatoma)Approx. 30[2][6]
Bombinin H2A549 (non-small cell lung carcinoma)Not selectively cytotoxic[4]
Bombinin H2Calu-3 (non-small cell lung carcinoma)Not selectively cytotoxic[4]
Bombinin H4A549 (non-small cell lung carcinoma)Significant cell death from 1.5 µM[4]
Bombinin H4Calu-3 (non-small cell lung carcinoma)Significant cell death at 50 µM and 100 µM[4]

Experimental Protocols: A Key to Understanding Variability

The observed differences in bioactivity can often be attributed to variations in experimental protocols. Standardization of these methods is a known challenge in the field of antimicrobial peptide research.[7][8] Below are detailed methodologies for the key experiments cited in the tables, providing context for the presented data.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Peptide Preparation: Synthetic peptides are purified, and their concentrations are accurately determined.

  • Inoculum Preparation: Bacterial or fungal strains are cultured to a specific growth phase (typically logarithmic) and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay: Serial dilutions of the peptide are prepared in a suitable broth medium in a 96-well microtiter plate. The microbial inoculum is then added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTox Green Assay)

  • Cell Culture: Human cancer cell lines and normal control cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Peptide Treatment: Cells are treated with various concentrations of the peptide for a defined period (e.g., 24 hours).

  • Viability Assessment: A viability reagent (e.g., MTT or a fluorescent dye like CellTox Green) is added to the wells. The absorbance or fluorescence is measured, which correlates with the number of viable cells.

  • IC50/EC50 Calculation: The concentration of the peptide that causes a 50% reduction in cell viability compared to untreated controls is calculated.

Visualizing the Workflow and Mechanisms

To better understand the experimental processes and the proposed mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Peptide Peptide Synthesis & Purification Antimicrobial Antimicrobial Susceptibility Assay (e.g., MIC) Peptide->Antimicrobial Anticancer Anticancer Cytotoxicity Assay (e.g., IC50) Peptide->Anticancer Microbe Microorganism Culture Microbe->Antimicrobial Cell Cell Line Culture Cell->Anticancer Data Data Collection & Analysis Antimicrobial->Data Anticancer->Data G cluster_membrane Cell Membrane Interaction cluster_disruption Membrane Disruption Peptide Cationic this compound Binding Electrostatic Binding Peptide->Binding Membrane Anionic Cancer/Bacterial Cell Membrane Membrane->Binding Insertion Peptide Insertion & Aggregation Binding->Insertion Hydrophobic interactions Pore Pore Formation Insertion->Pore Lysis Membrane Lysis & Cell Death Pore->Lysis

References

A Comparative Analysis of Bombinin H5 and Other Bombinin Family Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Bombinin H5 and other peptides within the Bombinin family. The information is compiled from publicly available experimental data to assist researchers in evaluating their potential as therapeutic agents.

The Bombinin family of antimicrobial peptides (AMPs), primarily isolated from the skin secretions of frogs from the Bombina genus, is broadly categorized into two main groups: bombinins and bombinins H.[1][2] These peptides represent a rich source for the development of new anti-infective and anticancer drugs.[3] A key distinction lies in their biological activities: bombinins typically exhibit potent antimicrobial properties with low hemolytic activity, while bombinins H are characterized by their strong hemolytic (red blood cell lysing) activity and generally lower antibacterial potency.[1][2]

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Hemolytic Concentration (HC50) values for various Bombinin family peptides. MIC is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while HC50 represents the concentration of a peptide that causes 50% hemolysis of red blood cells.

Table 1: Antimicrobial Activity (MIC in µM) of Bombinin Family Peptides

PeptideStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
Bombinin H2 12.5 - 25>50>50ND
Bombinin H4 25 - 5050>50ND
BHL-bombinin 1.66.626.21.6
Bombinin HL >105.8>105.8>105.8>105.8

ND: Not Determined

Table 2: Hemolytic Activity (HC50 in µM) of Bombinin Family Peptides

PeptideHC50 (µM) against human erythrocytes
Bombinin H2 ND
Bombinin H4 ND
BHL-bombinin 208.3
Bombinin HL 13.2

ND: Not Determined in the reviewed sources for human erythrocytes. General literature suggests Bombinin H peptides are highly hemolytic.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the biological activity of Bombinin peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then used to inoculate a broth medium (e.g., Mueller-Hinton Broth) and incubated until the culture reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: The peptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells.

  • Preparation of Erythrocyte Suspension: Fresh human red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in the buffer to a final concentration (e.g., 2% v/v).

  • Peptide Incubation: The peptide at various concentrations is incubated with the erythrocyte suspension in a 96-well plate for a specific duration (e.g., 1 hour) at 37°C.

  • Controls: A negative control (erythrocytes in buffer only) and a positive control (erythrocytes in a solution that causes 100% lysis, e.g., Triton X-100) are included.

  • Measurement of Hemolysis: The plate is centrifuged, and the supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at a specific wavelength (e.g., 570 nm).

  • Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.

Mechanism of Action and Visualizations

The primary mechanism of action for Bombinin peptides is the disruption of microbial cell membranes. Their amphipathic nature allows them to preferentially interact with and insert into the lipid bilayers of bacterial membranes, leading to pore formation, increased permeability, and ultimately cell death.

Below are diagrams illustrating the experimental workflow for determining antimicrobial and hemolytic activity, and the proposed mechanism of action.

Experimental_Workflow cluster_mic MIC Assay Workflow cluster_hemolytic Hemolytic Assay Workflow mic_prep Prepare Bacterial Inoculum mic_dilute Create Peptide Serial Dilutions mic_prep->mic_dilute mic_incubate Inoculate and Incubate mic_dilute->mic_incubate mic_read Determine MIC mic_incubate->mic_read hem_prep Prepare Erythrocyte Suspension hem_incubate Incubate with Peptide hem_prep->hem_incubate hem_measure Measure Hemoglobin Release hem_incubate->hem_measure hem_calc Calculate HC50 hem_measure->hem_calc

Experimental workflows for MIC and hemolytic assays.

Mechanism_of_Action Peptide Bombinin Peptide Interaction Electrostatic Interaction Peptide->Interaction Initial Contact Membrane Bacterial Cell Membrane Insertion Hydrophobic Insertion Membrane->Insertion Amphipathic Nature Interaction->Membrane Pore Pore Formation Insertion->Pore Membrane Destabilization Lysis Cell Lysis Pore->Lysis Loss of Integrity

Proposed membrane disruption mechanism of Bombinin peptides.

References

A Comparative Analysis of the Antimicrobial Efficacy of Bombinin H Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for various Bombinin and Bombinin H peptides against a range of microorganisms, as reported in published studies.

PeptideMicroorganismStrainMIC (μg/mL)MIC (μM)Citation
BHL-bombinin Staphylococcus aureusATCC 2592341.6[1]
Escherichia coliATCC 25922166.6[1]
Candida albicansATCC 1023141.6[2]
Methicillin-resistant S. aureus (MRSA)Clinical Isolate4-16-[2]
Bombinin HL Staphylococcus aureusATCC 25923256-[2]
Bombinin HD Staphylococcus aureusATCC 25923128-[2]
Bombinin H2 Staphylococcus aureusCowan I>100>50
Escherichia coliD21>100>50
Bombinin H4 Staphylococcus aureusCowan I5025
Escherichia coliD2110050

Key Observations:

  • Bombinin vs. Bombinin H: BHL-bombinin, a bombinin-like peptide, generally exhibits significantly lower MIC values (higher potency) against both Gram-positive and Gram-negative bacteria, as well as fungi, compared to the Bombinin H peptides (HL and HD).[3][4]

  • Stereoisomerism in Bombinin H: Bombinin H peptides can exist as diastereomers, with either an L-amino acid (like in Bombinin HL) or a D-amino acid (like in Bombinin HD) at the second position.[5][6] In the case of bombinin HL and HD, the D-isomer (HD) shows slightly better activity against S. aureus than the L-isomer (HL).[2] The D-forms are often found to be more active.[5]

  • Spectrum of Activity: Bombinins are active against Gram-positive and Gram-negative bacteria and fungi, while being virtually inactive in hemolysis assays.[1][5] Conversely, Bombinins H generally exhibit lower bactericidal activity but have the ability to lyse erythrocytes.[1][5]

  • Synergistic Effects: Studies have shown synergistic antimicrobial activity when BHL-bombinin is combined with Bombinin HL or HD against S. aureus.[3] A synergistic effect has also been observed between Bombinin H and the conventional antibiotic ampicillin.[3][4]

Experimental Protocols

The following is a detailed methodology for a typical Minimum Inhibitory Concentration (MIC) assay used to evaluate the antimicrobial efficacy of peptides like Bombinins.

Microbroth Dilution MIC Assay

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

1. Preparation of Materials:

  • Bacterial Strains: Cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
  • Peptides: The bombinin peptides are dissolved in a suitable solvent (e.g., sterile deionized water or a buffer) to create stock solutions.
  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

  • Bacterial Inoculum Preparation: The overnight bacterial culture is diluted in fresh MHB to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
  • Peptide Dilution Series: A serial two-fold dilution of each peptide is prepared in the wells of the microtiter plate using MHB. This creates a range of concentrations to be tested.
  • Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension.
  • Controls:
  • Positive Control: A well containing only the bacterial suspension in MHB (no peptide) to ensure bacterial growth.
  • Negative Control: A well containing only sterile MHB (no bacteria or peptide) to check for contamination.
  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

3. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.[2]

4. Determination of Minimum Bactericidal Concentration (MBC):

  • To determine if the peptide is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth), an aliquot from the wells showing no growth is subcultured onto an agar plate.
  • The plates are incubated at 37°C for 24 hours.
  • The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.[2]

Mandatory Visualization

Mechanism of Action: Membrane Disruption

The primary mechanism of action for many antimicrobial peptides, including bombinins, is the disruption of the bacterial cell membrane.[7] This interaction is a multi-step process that ultimately leads to cell death.

G General Mechanism of Action of Bombinin Peptides cluster_peptide Antimicrobial Peptide (Bombinin) cluster_membrane Bacterial Cell Membrane cluster_outcome Cellular Outcome p1 Cationic Peptide m1 Initial Electrostatic Interaction p1->m1 Attraction to negatively charged membrane surface m2 Peptide Insertion into Membrane m1->m2 Hydrophobic Interactions m3 Membrane Perturbation m2->m3 Disruption of lipid bilayer o1 Pore Formation m3->o1 o2 Membrane Depolarization m3->o2 o3 Leakage of Cellular Contents o1->o3 o2->o3 o4 Cell Death o3->o4

Caption: Workflow of Bombinin-mediated bacterial membrane disruption.

Experimental Workflow: MIC Determination

The process of determining the Minimum Inhibitory Concentration is a systematic experimental workflow.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result prep1 Prepare Bacterial Inoculum assay2 Inoculate Wells with Bacterial Suspension prep1->assay2 prep2 Prepare Peptide Stock Solution assay1 Serial Dilution of Peptide in 96-well Plate prep2->assay1 assay1->assay2 assay3 Incubate at 37°C for 18-24h assay2->assay3 analysis1 Visually Inspect for Bacterial Growth (Turbidity) assay3->analysis1 analysis2 Determine Lowest Concentration with No Visible Growth analysis1->analysis2 result1 MIC Value analysis2->result1

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Battle of the Broad-Spectrums: Bombinin H5 and Magainin 2 Face Off in Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the urgent quest for novel antimicrobial agents to combat rising antibiotic resistance, two amphibian-derived peptides, Bombinin H5 and Magainin 2, have emerged as promising candidates. Both peptides boast a broad spectrum of activity, but a detailed head-to-head comparison of their antimicrobial potency, selectivity, and mechanisms of action is crucial for guiding future research and development. This guide provides an objective comparison of this compound and Magainin 2, supported by available experimental data, detailed methodologies, and visual representations of their functional pathways.

At a Glance: Key Performance Metrics

To facilitate a direct comparison of their biological activities, the following tables summarize the available quantitative data for this compound (represented by its close homolog Maximin H5) and Magainin 2.

| Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM) | | :--- | :--- | :--- | | Organism | This compound (Maximin H5) | Magainin 2 | | Staphylococcus aureus | 80[1] | 16[2] | | Pseudomonas aeruginosa | 90[3] | >50 | | Escherichia coli | 90[3] | 25-50 |

| Cytotoxicity & Hemolytic Activity | | :--- | :--- | :--- | | Assay | This compound (Maximin H5) | Magainin 2 | | Hemolytic Activity (HC50 in µM) | Information not available | >100 | | Cytotoxicity (CC50 in µM) | 125 (T98G glioma cells)[4] | >30 (HeLa cells)[5] |

Deep Dive: Mechanism of Action

Both this compound and Magainin 2 exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. However, the precise models of their membrane interactions differ.

Magainin 2 is widely understood to function via the "toroidal pore" model[6]. In this mechanism, the peptides initially bind to the negatively charged bacterial membrane. Upon reaching a critical concentration, they insert into the membrane, inducing a curvature that leads to the formation of a pore where the peptide molecules are associated with the lipid head groups. This pore allows for the leakage of cellular contents, ultimately leading to cell death.

This compound , like other members of the Bombinin H family, is also membrane-active. While the exact mechanism is less defined than that of Magainin 2, it is believed to involve membrane dissolution and permeabilization[7]. The peptide's amphipathic nature allows it to interact with and disrupt the lipid bilayer, leading to a loss of barrier function.

Below are diagrammatic representations of their proposed mechanisms of action.

Magainin2_Mechanism cluster_membrane Bacterial Membrane Lipid1 Lipid2 Lipid3 Lipid4 Pore Toroidal Pore Lipid4->Pore Aggregation & Insertion Lipid5 Lipid6 Lipid7 Lipid8 Peptide Magainin 2 Peptide->Lipid4 Binding Leakage Ion/Content Leakage Pore->Leakage Permeabilization Death Cell Death Leakage->Death

Caption: Proposed toroidal pore mechanism of Magainin 2.

BombininH5_Mechanism cluster_membrane Bacterial Membrane Lipid1 Lipid2 Lipid3 Disruption Membrane Disruption Lipid3->Disruption Carpet-like accumulation Lipid4 Lipid5 Lipid6 Lipid7 Lipid8 Peptide This compound Peptide->Lipid3 Interaction Permeabilization Increased Permeability Disruption->Permeabilization Detergent-like effect Death Cell Death Permeabilization->Death

Caption: Proposed membrane disruption mechanism of this compound.

Experimental Corner: Protocols for Potency Assessment

The following are standardized protocols for the key experiments used to evaluate the antimicrobial and cytotoxic properties of peptides like this compound and Magainin 2.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

MIC_Workflow A Prepare serial dilutions of peptide in broth B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for turbidity (bacterial growth) C->D E Determine MIC: lowest concentration with no visible growth D->E Hemolysis_Workflow A Prepare serial dilutions of peptide B Add washed red blood cell suspension A->B C Incubate at 37°C for 1 hour B->C D Centrifuge to pellet intact cells C->D E Measure absorbance of supernatant (hemoglobin release) D->E F Calculate % hemolysis relative to positive control (Triton X-100) E->F MTT_Workflow A Seed mammalian cells in a 96-well plate B Treat cells with various peptide concentrations A->B C Incubate for 24-48 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and determine CC50 F->G

References

A Comparative Analysis of Bombinin H5 and Conventional Antibiotics Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, necessitating the exploration of novel antimicrobial agents. This guide provides a comparative overview of the efficacy of Bombinin H5, an antimicrobial peptide, against MRSA in contrast to conventional antibiotics such as vancomycin. This analysis is based on available experimental data to inform research and drug development efforts.

Quantitative Efficacy and Cytotoxicity

The following table summarizes the antimicrobial efficacy and cytotoxicity of a representative Bombinin H analogue (BHL-bombinin) and the conventional antibiotic, vancomycin, against MRSA. It is important to note that the data presented are compiled from different studies and a direct head-to-head comparison within a single study is not currently available.

CompoundOrganismMIC (μM)Cytotoxicity (IC50 in μM)Cell Line
BHL-bombininS. aureus1.6[1]>100HMEC-1
VancomycinMRSA0.25–0.5 (µg/ml)[2]--

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher IC50 value indicates lower cytotoxicity. Conversion of vancomycin MIC from µg/ml to µM requires its molecular weight (~1449.3 g/mol ) and can be approximated to be in a similar low micromolar range.

Experimental Methodologies

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the peptides and antibiotics is determined using the broth microdilution method.

  • Bacterial Preparation: A single colony of MRSA is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight. The bacterial culture is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The antimicrobial agents are serially diluted in a 96-well microtiter plate containing MHB.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Bacterial Culture: An overnight culture of MRSA is diluted in fresh MHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Antimicrobial Addition: The antimicrobial agent is added at concentrations corresponding to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control without any antimicrobial is also included.

  • Time-Point Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on nutrient agar plates. The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point. A 3-log10 reduction in CFU/mL is typically considered bactericidal.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the effect of the antimicrobial on the viability of mammalian cells.

  • Cell Culture: Mammalian cells (e.g., human keratinocytes, fibroblasts) are seeded in a 96-well plate and cultured until they reach a suitable confluence.

  • Compound Exposure: The cells are treated with various concentrations of the antimicrobial agent and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for Bombinin H peptides is believed to be the disruption of the bacterial cell membrane integrity.

cluster_workflow Experimental Workflow for Efficacy Evaluation prep Prepare MRSA Culture mic Determine Minimum Inhibitory Concentration (MIC) prep->mic cytotoxicity Assess Cytotoxicity (MTT Assay) prep->cytotoxicity time_kill Perform Time-Kill Kinetics Assay mic->time_kill data Analyze and Compare Data time_kill->data cytotoxicity->data

Experimental workflow for evaluating this compound efficacy.

The proposed mechanism involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation and subsequent cell death.

cluster_mechanism Proposed Mechanism of this compound Action peptide This compound (Cationic Peptide) binding Electrostatic Binding peptide->binding Initial Contact membrane MRSA Cell Membrane (Anionic) membrane->binding insertion Hydrophobic Insertion binding->insertion pore Pore Formation insertion->pore lysis Cell Lysis pore->lysis

Proposed mechanism of this compound action on MRSA.

Conclusion

References

Unveiling the Power of Combination: A Guide to the Synergistic Activity of Bombinin H5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic interactions between the antimicrobial peptide (AMP) Bombinin H5 and other antimicrobial agents. This document summarizes key experimental data, details methodologies for synergy testing, and visualizes the underlying mechanisms and workflows.

The increasing threat of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach lies in the synergistic application of antimicrobial peptides (AMPs), which can enhance efficacy and reduce the likelihood of resistance development. This compound, a member of the bombinin family of peptides isolated from the skin secretions of Bombina species, has demonstrated potent antimicrobial activity. This guide delves into the synergistic potential of this compound when combined with other AMPs, providing a framework for future research and development in this critical area.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and other antimicrobial peptides is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.

The following table summarizes the synergistic activity of a novel Bombinin H peptide (Bombinin HL), closely related to this compound, with another bombinin peptide (BHL-bombinin) and the conventional antibiotic ampicillin against Staphylococcus aureus.

CombinationTarget OrganismMIC of Agent A Alone (μg/mL)MIC of Agent B Alone (μg/mL)MIC of Agent A in Combination (μg/mL)MIC of Agent B in Combination (μg/mL)FICIInterpretation
BHL-bombinin + Bombinin HLStaphylococcus aureus162564640.375[1][2]Synergy
Ampicillin + Bombinin HLStaphylococcus aureus----0.5[1]Synergy

Note: Specific MIC values for the Ampicillin and Bombinin HL combination were not detailed in the source material, but the FICI was reported as synergistic.

Deciphering the Mechanism of Synergy

The primary mechanism underlying the synergistic action of this compound with other membrane-active antimicrobial peptides is the enhanced disruption of the bacterial cell membrane. This cooperative interaction leads to increased membrane permeability, allowing for a more significant influx of the peptides into the cell or facilitating the entry of other antimicrobial agents.[3] This disruption can manifest as the formation of pores or a general destabilization of the lipid bilayer.

SynergyMechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Bombinin_H5 This compound Membrane_Binding Initial Membrane Binding Bombinin_H5->Membrane_Binding Binds to membrane Partner_AMP Partner AMP Partner_AMP->Membrane_Binding Binds to membrane Membrane_Disruption Enhanced Membrane Permeabilization Membrane_Binding->Membrane_Disruption Cooperative Interaction Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Leads to

While direct disruption of the cell envelope is a primary mechanism, some antimicrobial peptides can also translocate into the cytoplasm and interfere with essential intracellular processes. These can include the inhibition of nucleic acid and protein synthesis, disruption of enzymatic activity, and interference with cell division.[4][5][6][7] The initial membrane permeabilization caused by the synergistic action of this compound and its partner can facilitate the entry of peptides that have intracellular targets.

Furthermore, the stress induced by membrane-active peptides can trigger bacterial stress response pathways. These pathways, such as two-component systems, are designed to sense and respond to environmental challenges, including damage to the cell envelope.[8][9][10][11] The overwhelming and rapid damage caused by synergistic peptide combinations may saturate these response systems, leading to more efficient bacterial killing.

BacterialStressResponse AMP_Combination Synergistic AMP Combination Membrane_Stress Membrane Stress AMP_Combination->Membrane_Stress TCS Two-Component System Activation Membrane_Stress->TCS Stress_Response Bacterial Stress Response TCS->Stress_Response Cell_Death Cell Death Stress_Response->Cell_Death Overwhelmed Response

Experimental Protocols for Synergy Assessment

Accurate determination of synergistic interactions relies on robust and standardized experimental protocols. The two most common methods for assessing antimicrobial synergy are the checkerboard assay and the time-kill kinetics assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI. It involves testing a matrix of serial dilutions of two antimicrobial agents, both individually and in combination.

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the partner antimicrobial peptide in an appropriate solvent. Create a series of twofold dilutions for each peptide, typically ranging from 4 times the Minimum Inhibitory Concentration (MIC) to 1/16 times the MIC.[12]

  • Plate Setup: In a 96-well microtiter plate, add serial dilutions of this compound along the x-axis and serial dilutions of the partner peptide along the y-axis. The wells will contain various combinations of the two peptides at different concentrations. Include wells with each peptide alone to determine their individual MICs, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).[13][14]

  • Inoculum Preparation: Prepare a bacterial suspension of the target organism (e.g., S. aureus, P. aeruginosa) in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.[13][14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • Data Analysis: After incubation, determine the MIC of each peptide alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

CheckerboardWorkflow Prepare_Dilutions Prepare Serial Dilutions of this compound & Partner AMP Setup_Plate Set up 96-Well Plate with Combinations Prepare_Dilutions->Setup_Plate Inoculate_Plate Inoculate Plate Setup_Plate->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Determine MICs Incubate->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI

Time-Kill Kinetics Assay

The time-kill kinetics assay provides a dynamic view of the antimicrobial activity over time and can confirm the findings of the checkerboard assay. It measures the rate of bacterial killing by individual and combined antimicrobial agents.

Methodology:

  • Preparation: Prepare bacterial cultures in the logarithmic growth phase and dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Exposure: Add the antimicrobial agents at specific concentrations (e.g., their individual MICs and the synergistic combination concentrations identified from the checkerboard assay) to the bacterial cultures. Include a growth control without any antimicrobial.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting: Count the number of viable colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

TimeKillWorkflow Prepare_Culture Prepare Log-Phase Bacterial Culture Add_AMPs Add AMPs (Alone & in Combination) Prepare_Culture->Add_AMPs Incubate_Sample Incubate and Sample Over Time Add_AMPs->Incubate_Sample Plate_Dilutions Perform Serial Dilutions and Plate Incubate_Sample->Plate_Dilutions Count_Colonies Incubate and Count CFU/mL Plate_Dilutions->Count_Colonies Plot_Data Plot Time-Kill Curves Count_Colonies->Plot_Data

Conclusion and Future Directions

The synergistic combination of this compound with other antimicrobial peptides presents a promising avenue for combating antibiotic-resistant pathogens. The enhanced membrane disruption and potential for targeting multiple cellular pathways underscore the therapeutic potential of such combinations. This guide provides a foundational understanding of the quantitative assessment, mechanistic basis, and experimental methodologies for investigating these synergistic interactions.

Future research should focus on expanding the repertoire of synergistic partners for this compound, including peptides from different structural classes such as defensins and cathelicidins. A deeper investigation into the specific intracellular signaling pathways affected by these combinations will provide a more complete picture of their mode of action. Ultimately, a thorough understanding of the synergy between this compound and other antimicrobial agents will be instrumental in the design of novel and effective combination therapies to address the growing challenge of antimicrobial resistance.

References

Cross-validation of Bombinin H5's mechanism of action using different assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Bombinin H5, a promising antimicrobial peptide. By comparing its performance across various assays and against other antimicrobial peptides, this document aims to provide researchers with the necessary data to evaluate its therapeutic potential. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further investigation and drug development efforts.

Executive Summary

This compound, a member of the bombinin H family of antimicrobial peptides isolated from the skin secretions of Bombina species, demonstrates a multifaceted mechanism of action.[1] Primarily, it exhibits antimicrobial activity by disrupting the integrity of microbial cell membranes. This membrane-targeting action is a common feature among many antimicrobial peptides and is a key area of investigation for the development of new antibiotics. Cross-validation using a suite of standardized assays confirms its bioactivity and provides insights into its selectivity and potential therapeutic window. This guide synthesizes available data on its antimicrobial efficacy, hemolytic activity, and cytotoxicity, alongside detailed protocols for reproducing these key experiments.

Data Presentation

Table 1: Antimicrobial Activity of Bombinin H Peptides and Comparators
Peptide/CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Bombinin H2 Escherichia coli6.6 µM[2]
Staphylococcus aureus1.6 µM[2]
Bombinin H4 Escherichia coli>100 µM
Staphylococcus aureus50 µM
BHL-bombinin Escherichia coli (NCTC 10418)16-64 mg/l[3]
Staphylococcus aureus (NCTC 10788)4 mg/l[3]
Pseudomonas aeruginosa (ATCC 27853)16-64 mg/l[3]
Candida albicans (NCPF 1467)4 mg/l[3]
Methicillin-resistant S. aureus (MRSA) (ATCC 12493)4 mg/l[3]
Melittin Escherichia coli2-4 µg/mL
Staphylococcus aureus1-2 µg/mL
Ampicillin Escherichia coli2-8 µg/mL
Staphylococcus aureus0.25-1 µg/mL
Table 2: Hemolytic Activity of Bombinin H Peptides and Comparators
PeptideHemolytic Concentration 50% (HC50)Erythrocyte SourceReference
Bombinin H2 ~100 µMHuman
Bombinin H4 ~50 µMHuman[4]
BHL-bombinin Low hemolytic activity at MICHuman[3]
Melittin 2-3 µMHuman
Table 3: Cytotoxicity of Bombinin H Peptides and Comparators
PeptideCell LineCytotoxic Concentration 50% (IC50)AssayReference
Bombinin H2 A549 (Lung carcinoma)>100 µMCellTox Green[4]
Calu-3 (Lung carcinoma)~75 µMCellTox Green[4]
Beas-2B (Normal lung epithelium)~25 µMCellTox Green[4]
Bombinin H4 A549 (Lung carcinoma)~10 µMCellTox Green[4]
Doxorubicin Various cancer cell lines0.1-10 µMMTT

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism.

Materials:

  • This compound peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Add the bacterial inoculum to each well containing the peptide dilutions. Include positive control wells (bacteria in MHB without peptide) and negative control wells (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Hemolysis Assay

Objective: To assess the lytic activity of this compound against red blood cells.

Materials:

  • This compound peptide

  • Freshly drawn red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect red blood cells and wash them three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes).

  • Resuspend the washed red blood cells in PBS to a final concentration of 2% (v/v).

  • Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Add the red blood cell suspension to each well. Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact red blood cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay: MTT Method

Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • This compound peptide

  • Mammalian cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in a serum-free medium.

  • Remove the culture medium from the cells and replace it with the peptide dilutions. Include control wells with cells in a serum-free medium only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Membrane Permeabilization Assay: NPN Uptake

Objective: To determine the ability of this compound to permeabilize the outer membrane of Gram-negative bacteria.

Materials:

  • This compound peptide

  • Gram-negative bacteria (e.g., E. coli)

  • HEPES buffer

  • N-phenyl-1-naphthylamine (NPN) solution

  • Fluorometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with HEPES buffer.

  • Resuspend the bacterial cells in HEPES buffer.

  • Add NPN to the bacterial suspension. NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes.

  • Measure the baseline fluorescence.

  • Add this compound to the bacterial suspension and immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has entered the permeabilized outer membrane.

  • Polymyxin B, a known membrane-permeabilizing agent, can be used as a positive control.

Mandatory Visualization

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_hemolytic Hemolytic Activity cluster_cytotoxicity Cytotoxicity cluster_membrane Membrane Permeabilization MIC MIC Determination (Broth Microdilution) HC50 HC50 Determination (Hemolysis Assay) IC50 IC50 Determination (MTT Assay) NPN NPN Uptake Assay PI Propidium Iodide Assay Peptide This compound Peptide->MIC Peptide->HC50 Peptide->IC50 Peptide->NPN Peptide->PI Signaling_Pathway cluster_membrane_interaction Membrane Interaction cluster_immunomodulation Putative Immunomodulatory Pathway AMP This compound Membrane Bacterial Membrane AMP->Membrane Binding & Insertion Disruption Membrane Disruption (Pore Formation/Carpet Model) Membrane->Disruption Leads to CellDeath Bacterial Cell Death Disruption->CellDeath Results in LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates AMP2 This compound AMP2->TLR4 Modulates Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces

References

Benchmarking the Therapeutic Index of Bombinin H Peptides: A Comparative Analysis with Leading Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the therapeutic potential of Bombinin H peptides reveals a nuanced landscape when benchmarked against other prominent antimicrobial peptides (AMPs) like LL-37, Magainin II, and Defensins. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear perspective on their relative efficacy and safety.

The therapeutic index (TI), a critical measure of a drug's safety and efficacy, is paramount in the development of new antimicrobial agents. It is the ratio of the concentration of a drug that is toxic to host cells to the concentration that is effective against a pathogen. A higher TI indicates a wider margin of safety. This guide focuses on the comparative TI of Bombinin H peptides, a family of AMPs isolated from the skin secretions of frogs of the genus Bombina.

Comparative Analysis of Antimicrobial and Hemolytic Activities

The therapeutic utility of an AMP is determined by its ability to effectively kill pathogens at concentrations that are non-toxic to host cells. The following table summarizes the Minimum Inhibitory Concentration (MIC) against common pathogens and the 50% Hemolytic Concentration (HC50) for Bombinin H peptides and other leading AMPs. The Therapeutic Index is calculated as HC50/MIC.

Antimicrobial PeptideTarget OrganismMIC (µg/mL)HC50 (µg/mL)Therapeutic Index (TI)
BHL-bombinin Staphylococcus aureus4[1]>512[1]>128[1]
Escherichia coli16[1]>512[1]>32[1]
Bombinin HL Staphylococcus aureus256[1]>512[1]>2[1]
Bombinin HD Staphylococcus aureus128[1]>512[1]>4[1]
LL-37 Staphylococcus aureus<10[2]>80 (no hemolysis)[3]>8
Escherichia coli<10[2]>80 (no hemolysis)[3]>8
Magainin II Staphylococcus aureus---
Escherichia coli---
Human β-defensin 3 (hBD-3) Staphylococcus aureus1 (0.5-4)[4]--
Escherichia coli4 (4-8)[4]--
Human Neutrophil Peptide 1 (HNP-1) Staphylococcus aureus4 (2-8)[4]--
Escherichia coli12 (4-32)[4]--

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The HC50 for BHL-bombinin, Bombinin HL, and Bombinin HD was greater than the highest concentration tested (512 mg/l), so a value of 1024 mg/l was used for a conservative calculation of the selectivity index in the source material[1]. For LL-37, no hemolysis was observed at the highest concentration tested (>80 µM)[3]. Data for Magainin II and specific HC50 values for Defensins were not available in the selected sources for a direct TI calculation.

Insights from the Data

The available data indicates that BHL-bombinin exhibits a promising therapeutic index, particularly against Staphylococcus aureus, with a TI of over 128[1]. This is significantly higher than that of Bombinin HL and Bombinin HD, which show weaker antimicrobial activity against the same bacterium[1]. It is important to note that Bombinin H peptides, in general, have been reported to have lower bactericidal activity and higher hemolytic (erythrocyte-lysing) properties compared to other bombinins[5].

In comparison, LL-37 demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimal hemolytic effects at effective concentrations, suggesting a favorable therapeutic window[2][3]. While specific HC50 values for Magainin II were not found for this direct comparison, it is widely reported to be non-toxic to healthy eukaryotic cells. Human defensins like hBD-3 and HNP-1 also show strong antimicrobial efficacy, though their hemolytic data for a direct TI calculation was not available in the reviewed literature[4].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of therapeutic index data, standardized experimental protocols are crucial. Below are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and 50% Hemolytic Concentration (HC50).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly used.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare bacterial inoculum (e.g., 0.5 McFarland standard) start->bacterial_culture peptide_dilution Prepare serial dilutions of the AMP in broth start->peptide_dilution inoculation Inoculate microplate wells with bacterial suspension and AMP dilutions bacterial_culture->inoculation peptide_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity or measure absorbance (e.g., at 600 nm) incubation->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 1 x 10^5 to 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: The antimicrobial peptide is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the peptide dilutions. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Determination of 50% Hemolytic Concentration (HC50)

The HC50 is the concentration of a substance that causes 50% lysis of red blood cells. This assay is a common method to assess the cytotoxicity of AMPs against mammalian cells.

Workflow for Hemolytic Assay (HC50):

HC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start rbc_prep Prepare a suspension of fresh red blood cells (e.g., 2-4% v/v) start->rbc_prep peptide_dilution Prepare serial dilutions of the AMP in a suitable buffer (e.g., PBS) start->peptide_dilution incubation Incubate RBC suspension with AMP dilutions at 37°C for a defined time (e.g., 1-2 hours) rbc_prep->incubation peptide_dilution->incubation centrifugation Centrifuge to pellet intact cells incubation->centrifugation measure_hemoglobin Measure absorbance of the supernatant at a specific wavelength (e.g., 540 nm) centrifugation->measure_hemoglobin calculate_hc50 Calculate HC50 from the dose-response curve measure_hemoglobin->calculate_hc50 end End calculate_hc50->end

Workflow for 50% Hemolytic Concentration (HC50) Assay.

Protocol:

  • Red Blood Cell (RBC) Preparation: Freshly drawn blood (e.g., from a healthy donor) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a sterile saline solution (e.g., phosphate-buffered saline, PBS). A final suspension of RBCs is prepared at a specific concentration (e.g., 2-4% v/v) in PBS.

  • Peptide Incubation: The AMP is serially diluted in PBS in a microtiter plate. The RBC suspension is then added to each well. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (RBCs in PBS only, 0% hemolysis) are included. The plate is incubated at 37°C for a specified time (e.g., 1-2 hours).

  • Measurement of Hemolysis: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 540 nm.

  • HC50 Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is then determined from a dose-response curve by plotting the percentage of hemolysis against the peptide concentration.

Conclusion

The therapeutic index is a critical determinant of the clinical potential of any antimicrobial peptide. While Bombinin H peptides have demonstrated antimicrobial activity, their tendency for higher hemolytic activity compared to other bombinins warrants careful consideration and further investigation. BHL-bombinin, however, shows a promisingly high therapeutic index, suggesting that modifications to the Bombinin H structure could yield candidates with enhanced selectivity. In comparison, AMPs like LL-37 and Magainin II appear to possess a more inherently favorable balance of potent antimicrobial activity and low host cell toxicity. Further head-to-head comparative studies under standardized conditions are necessary to definitively rank the therapeutic potential of these promising antimicrobial agents.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Bombinin H5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling Bombinin H5 in its lyophilized and solubilized forms.

Operation Required Personal Protective Equipment
Handling Lyophilized Powder - Nitrile gloves (double-gloving recommended)- Chemical splash goggles with side shields- Full-face shield- Lab coat- Respiratory protection (N95 or higher)
Handling Solubilized Peptide - Nitrile gloves- Chemical splash goggles- Lab coat
Cleaning & Decontamination - Nitrile gloves (heavy-duty recommended)- Chemical splash goggles- Lab coat- Impervious apron
Waste Disposal - Nitrile gloves- Chemical splash goggles- Lab coat

Note: All PPE should be donned before handling this compound and removed in a designated area to prevent cross-contamination.[7][8] Contaminated PPE must be disposed of as hazardous waste.

Operational Plan: From Receipt to Disposal

This step-by-step guide ensures a safe workflow for all procedures involving this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Lyophilized this compound should be stored at -20°C or colder in a desiccator, protected from light.[4][9]

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture contamination.[4][10]

Reconstitution and Aliquoting
  • All handling of lyophilized this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.

  • Use sterile, pyrogen-free water or an appropriate buffer (pH 5-6 is recommended for peptide stability) for reconstitution.[9]

  • To minimize degradation from repeated freeze-thaw cycles, create single-use aliquots of the reconstituted peptide.[9][10]

  • Store aliquots at -20°C or colder.[9]

Experimental Use
  • Clearly label all tubes and vessels containing this compound.

  • When working with cell cultures or animals, be aware of the peptide's cytotoxic and hemolytic properties.[5][6]

  • After use, decontaminate all work surfaces with a suitable disinfectant, such as 70% ethanol, followed by a thorough cleaning with a laboratory detergent.

Spill Management
  • Minor Spill (on a contained surface):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Gently collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a disinfectant and then with soap and water.

  • Major Spill or Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Evacuate the area and notify the laboratory supervisor and institutional safety officer.

Disposal Plan: Managing this compound Waste

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including pipette tips, tubes, gloves, and other disposable items, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • All this compound waste must be disposed of through the institution's hazardous waste management program.

Workflow for Safe Handling of this compound

Bombinin_H5_Workflow receiving Receiving & Inspection storage Secure Storage (-20°C or colder) receiving->storage Intact preparation Preparation in Fume Hood storage->preparation Equilibrate to RT reconstitution Reconstitution & Aliquoting preparation->reconstitution experiment Experimental Use reconstitution->experiment Single-use aliquots decontamination Decontamination of Surfaces experiment->decontamination Post-experiment disposal Waste Disposal (Hazardous) experiment->disposal Used materials spill Spill Management experiment->spill decontamination->disposal Contaminated materials spill->disposal Contaminated materials

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.